molecular formula C10H14BrN B2783908 1-(4-Bromophenyl)-2-methylpropan-1-amine CAS No. 785762-36-9

1-(4-Bromophenyl)-2-methylpropan-1-amine

Cat. No.: B2783908
CAS No.: 785762-36-9
M. Wt: 228.133
InChI Key: SOYPVVIXRRAUTP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPVVIXRRAUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of 1-(4-bromophenyl)-2-methylpropan-1-amine , a sterically hindered benzylic amine scaffold used in medicinal chemistry.

Structural Analysis, Synthetic Methodologies, and Characterization Profiles[1]

Executive Summary

This compound (CAS: 233608-09-8) is a functionalized phenethylamine analogue characterized by a chiral benzylic amine and a bulky isopropyl group at the


-position relative to the aromatic ring.[1] This scaffold serves as a critical intermediate in the synthesis of monoamine transporter inhibitors and sigma receptor ligands.[1] Its unique steric profile, driven by the adjacent isopropyl group, imposes conformational rigidity that distinguishes it from linear phenethylamines, influencing both receptor binding affinity and metabolic stability.[1]

This guide provides a definitive technical breakdown of the compound's physiochemical properties, a validated synthesis route prioritizing high-fidelity amine formation, and a comprehensive analytical profile.[1]

Chemical Identity & Structural Architecture

Nomenclature and Identifiers
PropertySpecification
IUPAC Name This compound
Common Synonyms

-isopropyl-4-bromobenzylamine; 1-(4-Bromophenyl)isobutylamine
CAS Number 233608-09-8 (Hydrochloride salt)
Molecular Formula

Molecular Weight 228.13 g/mol (Free base)
SMILES CC(C)C(N)c1ccc(Br)cc1
Stereochemical & Electronic Analysis

The molecule features a chiral center at C1 (the benzylic carbon).[1] The presence of the 4-bromo substituent exerts a dual effect:

  • Electronic Deactivation: The inductive withdrawal (-I effect) of the bromine atom lowers the electron density of the phenyl ring, increasing the acidity of the benzylic protons compared to unsubstituted analogues.[1]

  • Lipophilicity: The bromine atom significantly enhances the logP (partition coefficient), facilitating blood-brain barrier (BBB) penetration in pharmacological applications.[1]

  • Steric Bulk: The C2-isopropyl group creates significant steric hindrance around the amine.[1] This steric crowding protects the amine from rapid oxidative deamination by enzymes such as Monoamine Oxidase (MAO), potentially extending the half-life of derivatives.[1]

Synthetic Pathway: The Oxime-Reduction Protocol[1]

While direct reductive amination of the corresponding ketone is possible, the steric bulk of the isopropyl group often leads to poor conversion or side-product formation (secondary amines).[1] The Oxime-Reduction Protocol is the preferred self-validating system for generating the primary amine with high specificity.[1]

Reaction Logic Flow

The synthesis proceeds in three distinct phases designed to maximize regioselectivity and yield.

SynthesisPathway Start Bromobenzene (Starting Material) Step1 Friedel-Crafts Acylation (Isobutyryl Chloride, AlCl3) Start->Step1 Acylation Inter1 Intermediate 1: 1-(4-bromophenyl)-2-methylpropan-1-one Step1->Inter1 Yields Ketone Step2 Oximation (NH2OH·HCl, NaOAc) Inter1->Step2 Condensation Inter2 Intermediate 2: Ketoxime Derivative Step2->Inter2 Yields Oxime Step3 Catalytic Hydrogenation (H2, Raney Ni or Pd/C) Inter2->Step3 Reduction Product Target: This compound Step3->Product Final Amine

Figure 1: Stepwise synthetic pathway from bromobenzene to the target amine.

Detailed Experimental Protocol
Phase 1: Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-one

Principle: Friedel-Crafts acylation introduces the isobutyryl group.[1] The bromine substituent directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho sites.[1]

  • Reagents: Bromobenzene (1.0 eq), Isobutyryl chloride (1.1 eq), Aluminum chloride (

    
    , 1.2 eq), Dichloromethane (DCM).[1]
    
  • Procedure:

    • Suspend

      
       in dry DCM at 0°C under nitrogen.
      
    • Add isobutyryl chloride dropwise; stir for 15 min to form the acylium ion.

    • Add bromobenzene dropwise, maintaining temperature <5°C.[1]

    • Reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Quench: Pour onto crushed ice/HCl. Extract with DCM, wash with brine, dry over

      
      .[1]
      
    • Purification: Vacuum distillation or recrystallization from hexane.

Phase 2: Oximation

Principle: Conversion of the ketone to the oxime (


) locks the nitrogen onto the scaffold without risk of over-alkylation.[1]
  • Reagents: Ketone (from Phase 1), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Sodium Acetate (
    
    
    
    , 2.0 eq), Ethanol/Water (3:1).[1]
  • Procedure:

    • Dissolve ketone in Ethanol.

    • Add aqueous solution of

      
       and 
      
      
      
      .
    • Reflux for 4–6 hours.

    • Workup: Evaporate ethanol, extract residue with Ethyl Acetate. The product is often a mixture of E/Z isomers (visible by NMR), which is acceptable for the next step.[1]

Phase 3: Reduction to Primary Amine

Principle: Reduction of the


 bond.[2] Catalytic hydrogenation is preferred over hydride reagents (

) to prevent debromination (loss of the Ar-Br bond).[1]
  • Reagents: Oxime, Raney Nickel (catalytic), Hydrogen gas (

    
    , 50 psi), Methanol/Ammonia.[1]
    
  • Procedure:

    • Dissolve oxime in methanolic ammonia (prevents secondary amine formation).

    • Add Raney Nickel (washed).[1]

    • Hydrogenate in a Parr shaker at 50 psi for 12 hours.

    • Caution: Monitor strictly to avoid reducing the aromatic bromine.[1] If debromination is observed, switch to Sodium Cyanoborohydride (

      
      )  with 
      
      
      
      or use
      
      
      .[1]
    • Isolation: Filter catalyst, evaporate solvent. Convert to Hydrochloride salt using ethereal HCl for stability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The steric bulk of the isopropyl group creates distinct splitting patterns.

NucleusChemical Shift (

ppm)
MultiplicityAssignment

7.45 (d, 2H)DoubletAr-H (ortho to Br)
7.15 (d, 2H)DoubletAr-H (meta to Br)
3.65 (d, 1H)DoubletH-1 (Benzylic CH-NH2)
1.85 (m, 1H)MultipletH-2 (Methine of isopropyl)
0.95 (d, 3H)Doublet

(Isopropyl methyl A)
0.85 (d, 3H)Doublet

(Isopropyl methyl B)[1]

143.0, 131.5, 129.0, 120.5SingletsAromatic Carbons
62.5SingletC-1 (Benzylic)
34.2SingletC-2 (Isopropyl methine)
19.5, 18.8SingletsIsopropyl Methyls

Note: The diastereotopic nature of the methyl groups may result in two distinct doublets due to the chiral center at C1.[1]

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature.[1]

  • Molecular Ion (

    
    ):  227 / 229 (1:1 ratio due to 
    
    
    
    and
    
    
    ).[1]
  • Base Peak: Loss of the isopropyl group or loss of ammonia.[1]

  • Fragmentation Logic:

    • 
       227/229 (
      
      
      
      )
      
      
      Loss of
      
      
      
      
      
      
      210/212.
    • 
      -cleavage: Loss of Isopropyl radical (
      
      
      
      )
      
      
      Formation of resonance-stabilized iminium ion (
      
      
      ).[1]

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Touchette, K. M. (2006).[4] "Synthesis of a drug-like tertiary amide by reductive amination." Journal of Chemical Education, 83(6), 929.[1][4] [Link]

  • Common Organic Chemistry. (2023). Reductive Amination Standard Protocols. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)-2-methylpropan-1-amine, a key chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its role in the creation of psychoactive compounds.

Core Molecular Attributes

This compound is a primary amine characterized by a bromophenyl group attached to a carbon bearing both an amino group and an isopropyl substituent. These structural features are pivotal to its reactivity and utility as a precursor in organic synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN[1][2]
Molecular Weight 228.13 g/mol [3]
Monoisotopic Mass 227.03096 Da[1]

Synthesis and Methodologies

The primary route for synthesizing this compound involves the reductive amination of its corresponding ketone precursor, 1-(4-Bromophenyl)-2-methylpropan-1-one. This two-step process is a cornerstone of amine synthesis, valued for its efficiency and adaptability.

Step 1: Friedel-Crafts Acylation for Ketone Synthesis

The synthesis commences with the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the intermediate ketone, 1-(4-Bromophenyl)-2-methylpropan-1-one.

G Bromobenzene Bromobenzene Ketone 1-(4-Bromophenyl)-2-methylpropan-1-one Bromobenzene->Ketone IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Ketone AlCl3 AlCl₃ (catalyst) AlCl3->Ketone

Experimental Protocol:

  • To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add aluminum trichloride.

  • Slowly add isobutyryl chloride to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-cold water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate it in vacuo to yield the crude ketone, which can be purified by chromatography.

Step 2: Reductive Amination

The ketone is then converted to the target amine via reductive amination. This can be achieved through various methods, including the use of a reducing agent like sodium borohydride in the presence of an ammonia source, or through catalytic hydrogenation.

G Ketone 1-(4-Bromophenyl)-2-methylpropan-1-one Amine This compound Ketone->Amine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Amine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine

Experimental Protocol (Modified from similar amine syntheses):

  • Dissolve 1-(4-Bromophenyl)-2-methylpropan-1-one in a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining a controlled temperature.

  • Stir the reaction mixture at room temperature for several hours or until completion, as indicated by TLC or GC-MS analysis.

  • Quench the reaction, typically with an aqueous acid or base, and extract the product into an organic solvent.

  • The final product can be purified through column chromatography or distillation.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the presence of the bromophenyl and isopropyl groups and their connectivity.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, which should be consistent with the expected structure. The protonated molecular ion [M+H]⁺ would be expected around m/z 228/230, showing the characteristic isotopic pattern for bromine.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹, as well as C-H and C=C aromatic stretches.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various psychoactive pharmaceuticals. Its structure is a key component for compounds targeting the central nervous system.

The 4-bromophenyl group is particularly significant as it can be further modified through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the development of new therapeutic agents.

While specific applications for this exact amine are not extensively documented in public literature, its structural analogs are precursors to important classes of drugs, including:

  • Selective Serotonin Reuptake Inhibitors (SSRIs)

  • Norepinephrine Reuptake Inhibitors (NRIs)

The development of analogs based on this scaffold is an active area of research for new antidepressants and other psychiatric medications.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on the safety data for the related ketone, 1-(4-Bromophenyl)-2-methyl-1-propanone, the following precautions are advised:[5]

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

References

  • This compound. PubChem. [Link]

  • 1-(4-Bromophenyl)-2-methylpropan-2-amine(CAS# 23063-68-5). Angene Chemical. [Link]

Sources

Technical Assessment: Aqueous Solubility Profile of 1-(4-bromophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical assessment of 1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride . While specific experimental solubility values for this precise isomer are often proprietary or absent from public chemical indices, this guide synthesizes structure-property relationships (SPR), theoretical prediction models, and rigorous experimental protocols to establish its solubility profile.

Based on structural analogs (halogenated phenethylamines and benzylamines), this compound is characterized as a lipophilic amine salt . Its aqueous solubility is governed by the competition between the high lattice energy of the hydrochloride crystal and the solvation enthalpy of the protonated amine.

Structural Analysis & Physicochemical Context

To understand the solubility behavior of this molecule, we must deconstruct its architecture. The solubility is not merely a number; it is the result of thermodynamic forces acting on specific functional groups.

Molecular Deconstruction
ComponentStructural FeatureImpact on Aqueous Solubility
Core Scaffold Benzylamine derivativeModerate hydrophilicity (Polar Surface Area ~26 Ų).
Substituent 1 4-Bromo group (Para-position)Negative Impact: Significantly increases lipophilicity (LogP contribution ~ +0.86). The heavy halogen atom enhances crystal packing density, potentially increasing lattice energy.
Substituent 2 2-Methylpropyl group (Isobutyl tail)Negative Impact: Adds steric bulk and hydrophobicity. Unlike a linear chain, the branched isobutyl group disrupts water structure organization (hydrophobic effect).
Salt Form Hydrochloride (HCl) Positive Impact: Protonation of the primary amine (

) allows for ion-dipole interactions with water, usually increasing solubility by

to

fold over the free base.
Theoretical Solubility Prediction

Using the General Solubility Equation (GSE) and comparison with analogs (e.g., 4-bromoamphetamine HCl), we can estimate the solubility range.

  • Reference Standard: Benzylamine HCl has a solubility of ~500 mg/mL (highly soluble).

  • Lipophilic Penalty: The addition of the bromo and isobutyl groups shifts the LogP from ~1.1 (benzylamine) to an estimated 3.4–3.8.

  • Estimated Range: The solubility is predicted to drop from the "Very Soluble" class to the "Sparingly Soluble" or "Soluble" class.

    • Predicted Aqueous Solubility:10 – 50 mg/mL (at 25°C, pH < pKa).

    • Note: Solubility will decrease drastically in saline (0.9% NaCl) due to the Common Ion Effect .

Mechanism of Dissolution

The dissolution of this salt is a multi-step thermodynamic process. Understanding this pathway is critical for troubleshooting formulation issues (e.g., precipitation in biological buffers).

DissolutionMechanism Solid Solid Crystal Lattice (High Lattice Energy) Interface Solid-Liquid Interface (Wetting) Solid->Interface Solvent Penetration Dissociation Ionic Dissociation (R-NH3+  +  Cl-) Interface->Dissociation Dielectric Screening Solvation Hydration Shell Formation (Ion-Dipole Interaction) Dissociation->Solvation Enthalpic Gain Equilibrium Saturated Solution (Dynamic Equilibrium) Solvation->Equilibrium Steady State Equilibrium->Solid Precipitation (Common Ion Effect)

Figure 1: Thermodynamic pathway of amine hydrochloride salt dissolution. Note the reversible precipitation pathway triggered by excess chloride ions.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers requiring precise data for IND (Investigational New Drug) filings or formulation, the Shake-Flask Method combined with HPLC-UV is the gold standard.

Materials & Prerequisites
  • Compound: >100 mg of this compound HCl.

  • Solvent: HPLC-grade water (degassed) or Phosphate Buffer (pH 2.0, 7.4).

  • Equipment: Orbital shaker, 0.45 µm PVDF syringe filters (low binding), HPLC system.

Step-by-Step Workflow

Step 1: Supersaturation Add the compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.

  • Critical Insight: For this specific compound, start with 50 mg/mL . If it dissolves completely, add more until a suspension forms.

Step 2: Equilibration Incubate the vials at 25°C ± 0.1°C for 24 to 72 hours under constant agitation (200 rpm).

  • Why 72 hours? Lipophilic salts often form metastable polymorphs. Extended time ensures conversion to the stable thermodynamic form.

Step 3: pH Monitoring Measure the pH of the supernatant.

  • Caution: As an amine salt, it acts as a weak acid. A high concentration may drop the pH of unbuffered water, artificially inflating solubility. Record the final pH (

    
    ).
    

Step 4: Filtration & Quantification Filter the supernatant using a pre-wetted 0.45 µm filter. Discard the first 1 mL of filtrate (to account for drug adsorption to the filter membrane). Dilute the filtrate with mobile phase and analyze via HPLC.

ExperimentalWorkflow Start Start: Weigh Excess Solid Mix Add Solvent (Water/Buffer) Create Suspension Start->Mix Agitate Agitate @ 25°C (24 - 72 Hours) Mix->Agitate Check Check for Solid Presence Agitate->Check AddMore Add More Solid Check->AddMore Clear Solution Filter Syringe Filter (0.45 µm) Discard first 1 mL Check->Filter Suspension Persists AddMore->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Calculate mg/mL Dilute->Analyze

Figure 2: Decision tree for the Shake-Flask solubility determination method.

Solubility Optimization Strategies

If the determined solubility is insufficient for your specific application (e.g., < 1 mg/mL), employ the following formulation strategies tailored to this molecular class.

pH Adjustment

The solubility of this compound is pH-dependent.[1] It follows the Henderson-Hasselbalch equation for weak bases:



  • Strategy: Maintain pH at least 2 units below the pKa (estimated pKa ~ 9.5). Ensure the buffer capacity is strong enough to resist the acidity of the HCl salt.

Cosolvency

The hydrophobic 4-bromophenyl and isobutyl groups respond well to organic cosolvents.

  • Recommended: PEG 400 (10-20%) or Propylene Glycol.

  • Mechanism: Reduces the dielectric constant of the solvent, making it more energetically favorable for the lipophilic tail to solvate.

Complexation
  • Cyclodextrins: The 4-bromophenyl ring is an ideal guest for

    
    -Cyclodextrin  or HP-
    
    
    
    -CD
    . The cavity size matches the aromatic ring, shielding the hydrophobic bromine from water while the hydrophilic exterior maintains solubility.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical profiling).
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • PubChem. (n.d.). Compound Summary: Benzylamine Hydrochloride. National Library of Medicine. Retrieved from [Link] (Used as a structural benchmark).

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297, 55-67. (Source for the Shake-Flask protocol standards).
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and materials science. The target molecule, 1-(4-bromophenyl)-2-methylpropan-1-amine, serves as a valuable synthetic intermediate, incorporating a versatile bromophenyl group amenable to further cross-coupling reactions and a secondary amine core. Reductive amination stands out as one of the most effective and widely utilized methods for the synthesis of primary, secondary, and tertiary amines from carbonyl precursors.[1][2][3] This one-pot or sequential process offers a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation issues.[4]

This guide provides an in-depth protocol for the synthesis of this compound, beginning with the condensation of 4-bromobenzaldehyde and isopropylamine to form a transient imine intermediate, which is subsequently reduced in situ to the desired secondary amine. We will delve into the mechanistic rationale, a detailed experimental procedure, and expected analytical outcomes.

The Mechanistic Pathway: A Two-Act Synthesis

The reductive amination process is a sequential reaction that hinges on two fundamental transformations occurring in the same reaction vessel: imine formation and subsequent reduction.[5] The efficiency of the overall synthesis depends on the careful orchestration of these two steps.

Act I: Imine Formation The reaction initiates with the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-bromobenzaldehyde. This forms a hemiaminal (or carbinolamine) intermediate. This step is reversible and often catalyzed by mild acid (optimally at a pH of 4-5), which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[6] The hemiaminal then undergoes dehydration to yield the more stable C=N double bond of the imine (specifically, an N-isopropyl-1-(4-bromophenyl)methanimine).

Act II: Hydride Reduction The crucial second act is the reduction of the imine to the final amine. This is achieved using a hydride-based reducing agent. For a successful one-pot synthesis, the chosen reducing agent must exhibit selectivity, reducing the imine (or its protonated form, the iminium ion) significantly faster than it reduces the starting aldehyde.[4][7]

  • Sodium Borohydride (NaBH₄): A robust and cost-effective reducing agent. However, it is capable of reducing both aldehydes and imines.[8] To ensure selectivity, the protocol often allows for the complete formation of the imine before introducing the NaBH₄.[2][8]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at reducing protonated iminium ions. The electron-withdrawing cyano group tempers its reactivity, making it selective for the more electrophilic iminium ion over the starting aldehyde.[4][6][7] This allows for a true one-pot reaction where all reagents can be mixed from the start. However, its use necessitates caution due to the generation of toxic cyanide byproducts.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that serves as an excellent, non-toxic alternative to NaBH₃CN.[1][8]

This protocol will focus on the use of sodium borohydride in a sequential addition method, which is highly effective and avoids the toxicity concerns associated with cyanoborohydrides.

Reductive_Amination_Mechanism Aldehyde 4-Bromobenzaldehyde (C=O) Amine Isopropylamine (Primary Amine) Hemiaminal Hemiaminal Intermediate (C(OH)-N) Aldehyde->Hemiaminal + Isopropylamine Amine->Hemiaminal Imine Imine Intermediate (C=N) Hemiaminal->Imine - H₂O (Dehydration) Iminium Iminium Ion (C=N⁺H) Imine->Iminium + H⁺ (Protonation) Product 1-(4-bromophenyl)-2- methylpropan-1-amine (Secondary Amine) Iminium->Product + [H⁻] from NaBH₄ Hydride Reducing Agent (e.g., NaBH₄) Hydride->Product

Figure 1: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
4-BromobenzaldehydeC₇H₅BrO185.021.85 g10.01.0
IsopropylamineC₃H₉N59.110.87 mL12.01.2
Sodium BorohydrideNaBH₄37.830.57 g15.01.5
Methanol (MeOH)CH₄O32.0440 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL--
Deionized WaterH₂O18.02~100 mL--
Brine (sat. NaCl)NaCl(aq)-~30 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Step-by-Step Synthesis Procedure
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

    • Add methanol (40 mL) and stir until the aldehyde is fully dissolved.

    • Add isopropylamine (0.87 mL, 12.0 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Reduction:

    • After 1 hour, place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding deionized water (~30 mL).

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Aldehyde in MeOH B 2. Add Isopropylamine (Imine Formation, 1h) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ portion-wise (Reduction, 2-3h) C->D E 5. Quench with H₂O D->E F 6. Concentrate MeOH E->F G 7. Extract with EtOAc F->G H 8. Wash, Dry, & Evaporate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, IR) I->J

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biarylanilines from 4-Bromophenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly pivotal in the fields of pharmaceutical and materials science for the construction of biaryl scaffolds.[3][4] This guide focuses on a specific, yet highly relevant, application: the coupling of 4-bromophenyl amines (anilines) with various boronic acids.

Substituted biarylanilines are privileged structures in medicinal chemistry, appearing in numerous drug candidates and approved medicines.[4][5] However, the unprotected amine functionality in 4-bromophenyl amine substrates presents unique challenges. The electron-rich nature of the aniline ring can impede the initial oxidative addition step of the catalytic cycle, while the amine itself can act as a competing ligand for the palladium catalyst.[2][6]

This document provides a comprehensive overview of the critical parameters, a selection of robust protocols, and field-proven insights to successfully navigate the Suzuki-Miyaura coupling of 4-bromophenyl amines. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to optimize these crucial transformations, explaining not just the "how" but the fundamental "why" behind each experimental choice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl amine, forming a Pd(II) intermediate.[8][9] This is often the rate-determining step, particularly for electron-rich aryl halides.

  • Transmetalation: In this step, a base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate.[1] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L₂(Br) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)₂ Base diaryl_pd2 Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination Ar-Ar' reductive_elimination->pd0 product Biarylaniline Product (Ar-Ar') reductive_elimination->product aryl_bromide 4-Bromophenyl Amine (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization Strategies

The success of coupling 4-bromophenyl amines hinges on the careful selection and interplay of several key parameters. Due to the electron-donating nature of the amine group, conditions must be chosen to favor the oxidative addition step without compromising the subsequent steps.

The Catalyst System: Palladium Source and Ligand Choice

The combination of a palladium precursor and a phosphine ligand is the heart of the catalyst system.

  • Ligands: This is arguably the most critical variable. For electron-rich aryl bromides like 4-bromophenyl amines, bulky and electron-rich phosphine ligands are essential.[11][12] These ligands stabilize the Pd(0) state, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[12]

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These are often the ligands of choice for challenging couplings. Their steric bulk and electron-donating properties create a highly active catalyst capable of coupling even unactivated aryl chlorides.[11][12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable palladium complexes, often showing high catalytic activity.[13][14]

    • Palladacycle Pre-catalysts (e.g., CataCXium® A): These are pre-formed, air-stable Pd(II) complexes that readily generate the active Pd(0) catalyst. They have shown exceptional efficacy in couplings involving unprotected anilines.[2]

The Role of the Base

The base is not a mere spectator; it is a crucial activator in the transmetalation step.[1] Its strength, solubility, and steric properties can dramatically influence reaction outcomes.

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate complex [R-B(OH)₃]⁻, which is then competent for transmetalation.[1]

  • Common Choices:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, effective, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents.[15][16]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, often providing higher yields than carbonates.[8][11]

    • Hydroxides (NaOH, KOH): While effective, strong aqueous bases can promote side reactions like protodeboronation (hydrolysis of the boronic acid).[17]

The choice of base should be tailored to the substrate's functional group tolerance. For substrates with base-labile groups (e.g., esters), milder bases like K₂CO₃ or even potassium fluoride (KF) may be necessary.[13]

Solvent Selection

The solvent must solubilize the reactants, base, and catalyst system while being compatible with the reaction conditions. Often, a mixture of an organic solvent and water is employed.

  • Aprotic Solvents:

    • Ethers (1,4-Dioxane, Tetrahydrofuran (THF)): These are excellent choices and very commonly used. 2-MeTHF has emerged as a greener and sometimes higher-performing alternative.[2][6]

    • Aromatics (Toluene): Another standard solvent, often used in combination with water.

  • Polar Aprotic Solvents (DMF, DMA): These can be effective but are often harder to remove and can sometimes lead to side reactions at high temperatures.[18]

  • The Role of Water: A small amount of water is often beneficial or even necessary. It helps to dissolve the inorganic base and can facilitate the transmetalation step.[19][20] However, excess water can lead to competitive protodeboronation of the boronic acid.[11]

Boronic Acid/Ester Stability

While boronic acids are the most common coupling partners, their stability can be a concern. Protodeboronation, where the C-B bond is cleaved by a proton source, is a primary decomposition pathway.[11]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable towards protodeboronation than their corresponding acids and are excellent alternatives for challenging reactions or when slow addition of the boron reagent is required.[11]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often used in place of boronic acids. They are activated under the basic reaction conditions.

Generalized Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where specified.

Protocol 1: General Screening Conditions for 4-Bromophenyl Amine Coupling

This protocol provides a robust starting point for optimization.

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add 4-bromoaniline, boronic acid, and base to reaction vessel. setup->add_solids add_catalyst Add Pd catalyst and ligand. add_solids->add_catalyst add_solvents Add degassed solvents. add_catalyst->add_solvents reaction Heat & Stir (e.g., 80-100 °C, 12-24 h) add_solvents->reaction workup Aqueous Workup reaction->workup quench Cool to RT, dilute with EtOAc and water. workup->quench extract Separate layers, extract aqueous phase with EtOAc. quench->extract wash_dry Wash combined organics with brine, dry (Na₂SO₄). extract->wash_dry purify Purification wash_dry->purify concentrate Concentrate in vacuo. purify->concentrate chromatography Purify by flash column chromatography. concentrate->chromatography end Characterize Product chromatography->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

  • 4-Bromophenyl amine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)

  • Degassed Water

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the 4-bromophenyl amine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Add the degassed organic solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution) followed by degassed water (typically 10-20% by volume of the organic solvent).

  • Seal the vessel and place it in a preheated oil bath or heating block (e.g., 80-100 °C).

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.[21]

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).[21]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol utilizes a highly active palladacycle catalyst, which has shown excellent performance for coupling unprotected anilines.[2][6]

Materials & Reagents:

  • ortho-Substituted 4-bromophenyl amine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium® A Pd G3 (5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 2-MeTHF

Procedure:

  • Follow steps 1 and 3 from Protocol 1, using Cs₂CO₃ as the base.

  • Add the CataCXium® A Pd G3 catalyst (0.05 equiv) to the reaction vessel under a positive flow of inert gas.

  • Add degassed 2-MeTHF to achieve a concentration of 0.2-0.3 M. Note: This protocol is often run under anhydrous conditions.

  • Seal the vessel and heat to 80 °C for 16 hours.

  • Follow workup and purification steps 8-12 from Protocol 1.

Data Summary: Condition Screening

The following table illustrates representative outcomes from a hypothetical screening study for the coupling of 4-bromoaniline with phenylboronic acid. This highlights the critical impact of ligand and base selection.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (5:1)10035
2Pd(OAc)₂ (2)noneK₂CO₃ (2)Dioxane/H₂O (5:1)100<5
3Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10088
4Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)8092
5CataCXium A (5)noneCs₂CO₃ (2)2-MeTHF8095

Data is illustrative and compiled based on trends reported in the literature.[1][2][6][16] Yields are highly dependent on the specific substrates and reaction scale.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion1. Inactive catalyst system. 2. Insufficient temperature. 3. Reaction not degassed properly.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) or a palladacycle. 2. Increase temperature in 10 °C increments. 3. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[11]
Protodeboronation1. Boronic acid instability. 2. Excess water or harsh base.1. Switch to a more stable boronic ester (pinacol) or a trifluoroborate salt. 2. Use anhydrous conditions or a milder base (e.g., K₂CO₃).[11]
Homocoupling of Boronic Acid1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Improve degassing procedure. 2. Screen different catalyst/ligand combinations.[11]
Dehalogenation of Starting Material1. Source of hydride in the reaction. 2. Side reaction promoted by catalyst/base.1. Ensure solvents are pure. 2. Consider a different base or lower reaction temperature.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromophenyl amines is a powerful and versatile tool for the synthesis of valuable biarylaniline compounds. While the electron-rich nature of the substrate presents challenges, a rational approach to reaction optimization provides a clear path to success. By carefully selecting a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and by fine-tuning the base and solvent conditions, high yields of the desired products can be reliably achieved. The protocols and insights provided herein serve as a comprehensive guide for researchers to efficiently develop and implement these critical transformations in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • PMC. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Royal Society of Chemistry. A recyclable supramolecular inclusion complex as a pre-catalyst for Suzuki-Miyaura cross coupling in aqueous media. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link]

  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

High-Fidelity Asymmetric Synthesis of Chiral 1-(4-Bromophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: tert-Butanesulfinamide (Ellman’s Auxiliary) Mediated Reductive Amination

Abstract & Strategic Analysis

The target molecule, 1-(4-bromophenyl)-2-methylpropan-1-amine , represents a high-value chiral scaffold in medicinal chemistry. The presence of the para-bromine offers a versatile handle for Suzuki-Miyaura cross-coupling, while the benzylic amine with an adjacent isopropyl group creates a sterically demanding center critical for receptor binding affinity in various CNS-active targets.

Why Ellman’s Auxiliary?

While enzymatic transamination and classical resolution (e.g., tartaric acid) are valid approaches, they suffer from substrate specificity limitations and maximum 50% yields, respectively. This guide utilizes the Ellman’s Auxiliary ((S)-(-)-tert-butanesulfinamide) protocol.

  • Causality of Choice: The steric bulk of the isopropyl group in the starting ketone (1-(4-bromophenyl)-2-methylpropan-1-one) makes standard asymmetric transfer hydrogenation (ATH) sluggish. The tert-butanesulfinyl group activates the imine for reduction while acting as a potent chiral directing group, typically achieving diastereomeric ratios (dr) > 95:5.

  • Tunability: By selecting between L-Selectride and NaBH₄ as the reducing agent, stereoselectivity can be reversed without changing the chiral auxiliary, offering access to both (R) and (S) enantiomers from the same starting material.

Retrosynthetic Logic & Workflow

The synthesis disconnects into three distinct phases: Condensation, Diastereoselective Reduction, and Acidolytic Cleavage.

SyntheticWorkflow Figure 1: Asymmetric Synthesis Workflow using Ellman's Auxiliary Ketone 1-(4-bromophenyl)- 2-methylpropan-1-one Imine Chiral N-Sulfinyl Ketimine (Intermediate) Ketone->Imine Ti(OEt)4, THF Dehydration Auxiliary (S)-(-)-tert- Butanesulfinamide Auxiliary->Imine Sulfinamide Diastereomerically Pure Sulfinamide Imine->Sulfinamide L-Selectride (-78°C, Stereocontrol) Target Chiral 1-(4-bromophenyl)- 2-methylpropan-1-amine Sulfinamide->Target HCl/MeOH Deprotection

[1][2][3]

Detailed Experimental Protocols

Phase 1: Formation of the N-Sulfinyl Ketimine

Objective: Condense the bulky ketone with the chiral auxiliary. Critical Mechanism: Titanium(IV) ethoxide serves a dual role as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Reagents:

  • 1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv)[1]

  • (S)-(-)-tert-Butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Charge the flask with the ketone (e.g., 10 mmol) and (S)-tert-butanesulfinamide (11 mmol). Add anhydrous THF (20 mL).

  • Catalyst: Add Ti(OEt)₄ (20 mmol) dropwise via syringe. The solution will turn slightly yellow.

  • Reaction: Reflux the mixture at 70°C for 24 hours. Note: The isopropyl group makes this ketone sterically hindered; standard room temperature protocols will fail.

  • Monitoring: Check conversion by TLC (Hexane/EtOAc 3:1). The imine is typically less polar than the sulfinamide.

  • Workup: Cool to room temperature. Pour into a rapidly stirring brine solution (20 mL). A thick white precipitate (Titanium salts) will form. Dilute with EtOAc.

  • Filtration: Filter the suspension through a pad of Celite to remove Titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Yield Expectation: 80-90%.

Phase 2: Diastereoselective Reduction (The Chiral Step)

Objective: Set the stereocenter at C1. Expertise Insight: For aryl alkyl ketones with bulky alkyl groups (like isopropyl), L-Selectride provides superior diastereoselectivity compared to NaBH₄. L-Selectride attacks from the least hindered face, opposite the bulky tert-butyl group of the auxiliary.

Reagents:

  • N-Sulfinyl Ketimine (from Phase 1)

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (2.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Cooling: Dissolve the ketimine (e.g., 5 mmol) in anhydrous THF (25 mL) in a dry RBF. Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital for high dr.

  • Reduction: Add L-Selectride solution (12.5 mL) dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.

  • Incubation: Stir at -78°C for 3 hours.

  • Quench: While still at -78°C, quench strictly with saturated NH₄Cl solution (added dropwise).

  • Extraction: Warm to room temperature. Extract with EtOAc (3x).[2]

  • Analysis: Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr). Distinct signals for the tert-butyl group or the benzylic proton will appear for each diastereomer.

    • Target Specification: dr > 95:5.

Phase 3: Deprotection to Free Amine

Objective: Remove the sulfinyl group without racemization.

Protocol:

  • Dissolution: Dissolve the purified sulfinamide in MeOH.

  • Acidolysis: Add 4N HCl in Dioxane (4 equiv). Stir at room temperature for 1 hour.

  • Workup: Concentrate the solvent to obtain the amine hydrochloride salt.

  • Free Basing: Redissolve in water, basify to pH 12 with 2N NaOH, and extract with DCM. Dry and concentrate to yield the chiral free amine.

Analytical Validation & QC

Chiral HPLC Method

To verify enantiomeric excess (ee) of the final amine.[3]

ParameterCondition
Column Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (targeting the bromophenyl chromophore)
Expected Result Baseline separation of (R) and (S) enantiomers.
NMR Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (d, J=6.5 Hz, 1H, Ar-CH -NH₂), 1.85 (m, 1H, CH (CH₃)₂), 1.50 (bs, 2H, NH₂), 0.95 (d, 3H, CH₃), 0.85 (d, 3H, CH₃).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of isopropyl group.Increase Ti(OEt)₄ to 4.0 equiv and reflux time to 48h. Ensure THF is strictly anhydrous.
Poor Diastereoselectivity (Step 2) Temperature fluctuation or wrong reducing agent.Maintain -78°C strictly. If using NaBH₄, switch to L-Selectride.[4][5][6] Ensure slow addition of hydride.
Racemization (Step 3) Harsh acid conditions or prolonged heat.Perform deprotection at 0°C to RT.[5] Avoid refluxing in acid.
Titanium Emulsion (Workup) Improper hydrolysis of Ti salts.Use the "Celite filtration" method described. Adding a small amount of water to the reaction before filtering can aggregate the salts.

Stereochemical Control Visualization

The choice of reducing agent dictates the facial selectivity. L-Selectride is bulky and attacks the Re-face (assuming standard conformation), while smaller hydrides may attack the Si-face.

Stereochemistry Figure 2: Divergent Synthesis via Reducing Agent Selection cluster_0 Reducing Agent Control Imine N-Sulfinyl Ketimine (S-Configuration at Sulfur) LSelectride L-Selectride (Bulky Hydride) Imine->LSelectride NaBH4 NaBH4 (Small Hydride) Imine->NaBH4 ProductA Major Diastereomer A (Usually (S,S)-Sulfinamide) LSelectride->ProductA Attacks Less Hindered Face ProductB Major Diastereomer B (Usually (S,R)-Sulfinamide) NaBH4->ProductB Chelation Control Model

References

  • Ellman, J. A., et al. (2006). Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. Journal of Organic Chemistry.[6][7]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[8] Accounts of Chemical Research.

  • Reddy, L. R., et al. (2011). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters.[7] Journal of Organic Chemistry.[6][7]

  • Sigma-Aldrich. (n.d.). Ellman's Sulfinamides - Application Guide.

  • PubChem. (2025).[1] this compound Compound Summary.

Sources

Synthesis of 4-Bromo-α-methyl-phenethylamine via Reductive Amination of 4-Bromoisobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of 4-bromo-α-methyl-phenethylamine, a valuable intermediate in medicinal chemistry and neuroscience research.[1][2] The synthesis is achieved through the reductive amination of 4-bromoisobutyrophenone with ammonia. We present two robust protocols: a modern approach using sodium triacetoxyborohydride for its high selectivity and mild conditions, and the classical Leuckart reaction for its historical significance and cost-effectiveness. This guide includes detailed mechanistic insights, step-by-step experimental procedures, product characterization data, a troubleshooting guide, and essential safety information to ensure reliable and safe execution.

Introduction and Scientific Background

Reductive amination is a cornerstone of organic synthesis, providing one of the most efficient methods for forming carbon-nitrogen (C-N) bonds.[3][4][5] This reaction class transforms a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[6] Its widespread use in the pharmaceutical industry is due to its reliability, versatility, and applicability to complex molecule synthesis.[7][8]

The target molecule, 4-bromo-α-methyl-phenethylamine (also known as 1-(4-bromophenyl)ethanamine), serves as a critical building block for various bioactive compounds, including those targeting neurological pathways.[1][2] The synthesis from 4-bromoisobutyrophenone can be approached through several reductive amination strategies, including catalytic hydrogenation, the use of hydride reagents, or classical methods like the Leuckart reaction.[3][8][9][10][11] This note focuses on providing detailed, actionable protocols based on hydride reagents and the Leuckart method, explaining the chemical principles that underpin each step.

Reaction Mechanism and Theoretical Considerations

The reductive amination of a ketone with ammonia proceeds in two primary stages within a single reaction vessel: imine formation and reduction.[6]

  • Imine Formation : The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-bromoisobutyrophenone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[3][12]

  • Dehydration : Under weakly acidic conditions, the hemiaminal is protonated, making the hydroxyl group a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion.[4][12] The equilibrium between the ketone/ammonia and the imine/water is crucial; reaction conditions are often optimized to favor imine formation.[3]

  • Reduction : A reducing agent, introduced into the reaction, donates a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final primary amine product.[13][14][15]

Reductive_Amination_Mechanism Fig. 1: General Mechanism of Reductive Amination Ketone 4-Bromoisobutyrophenone (Ketone) inv1 Ketone->inv1 Ammonia + NH₃ (Ammonia) Ammonia->inv1 Hemiaminal Hemiaminal Intermediate inv2 Hemiaminal->inv2 Imine Imine Intermediate inv3 Imine->inv3 Amine 4-Bromo-α-methyl-phenethylamine (Primary Amine) H2O - H₂O H2O->inv2 Reducer + [H⁻] (Reducing Agent) Reducer->inv3 inv1->Hemiaminal Nucleophilic Attack inv2->Imine Dehydration inv3->Amine Reduction Protocol_A_Workflow Fig. 2: Workflow for Protocol A (STAB Method) Start Combine Ketone, NH₄OAc, AcOH, and DCE in flask Stir1 Stir for 30 minutes at room temperature Start->Stir1 AddSTAB Add Sodium Triacetoxyborohydride (STAB) Stir1->AddSTAB React Stir for 12-24 hours; Monitor by TLC/LC-MS AddSTAB->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layers (MgSO₄) & Concentrate Extract->Dry Purify Purify by Chromatography or Distillation Dry->Purify Product Pure 4-Bromo-α-methyl-phenethylamine Purify->Product

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Application Note: Chemoselective Buchwald-Hartwig Protocols for Bifunctional Halo-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Paradox

1-(4-bromophenyl)-2-methylpropan-1-amine presents a classic "Bifunctional Paradox" in palladium-catalyzed cross-coupling. The molecule contains two reactive centers:[1]

  • Electrophile: The aryl bromide (

    
    ) motif.
    
  • Nucleophile: The primary aliphatic amine (

    
    ) motif.
    

Attempting a standard Buchwald-Hartwig reaction without strategic planning will inevitably lead to uncontrollable self-oligomerization (polymerization), where the amine of one molecule couples with the bromide of another.

This Application Note defines the Protocol for Chemoselective Coupling , prioritizing the derivatization of the aryl bromide moiety while preserving the amine, or conversely, coupling the amine while preserving the bromide.

Strategic Analysis & Chemoselectivity

To ensure high-fidelity coupling, the researcher must select the correct workflow based on the desired bond formation.

Decision Matrix: Reaction Pathway Selection
Target BondReaction TypeCritical ChallengeRecommended Strategy
C(Ar)–N(Ext) Derivatizing the Aryl Ring Internal amine acts as competing nucleophile.Workflow A: In situ or Stepwise N-Protection (Boc).
N(Amine)–C(Ext) Derivatizing the Amine Internal Ar-Br competes with external electrophile.Workflow B: Use of Hyper-Reactive Partners (Ar-I) or N-Protection of substrate.
Visualizing the Chemoselectivity Challenge

Figure 1: Decision tree for handling bifunctional halo-amines. Direct coupling leads to polymerization; protection strategies are required.

Workflow A: Coupling the Aryl Bromide (Standard Protocol)

This is the most robust method for library synthesis. By masking the primary amine, we convert the bifunctional substrate into a standard aryl bromide electrophile.

Substrate Preparation (N-Protection)

Before catalytic coupling, the amine must be rendered non-nucleophilic.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Conditions:

    
    .
    
  • Yield: Typically >95% quantitative conversion.[2]

Cross-Coupling Protocol

Objective: Couple N-Boc-1-(4-bromophenyl)-2-methylpropan-1-amine with an external amine (


).
Reagents & Catalytic System
  • Catalyst: RuPhos Pd G4 (or BrettPhos Pd G4 for primary amines).

    • Why: G4 precatalysts ensure accurate 1:1 L:Pd ratio and rapid activation at lower temperatures, minimizing dehalogenation side reactions [1].

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base-sensitive).

  • Solvent: Anhydrous 1,4-Dioxane or THF .

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the N-Boc-protected substrate (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition: In a glovebox or under Argon flow, add RuPhos Pd G4 (1.0 - 2.0 mol%).

    • Note: If using free ligand + Pd source, use

      
       + RuPhos (1:2 ratio) and pre-stir for 5 mins.
      
  • Solvent & Reaction: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Heating: Heat to 80°C for 4–12 hours. Monitor via LCMS.

    • Endpoint: Disappearance of the aryl bromide peak.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate in vacuo.

  • Deprotection (Optional): Treat with

    
     in Dioxane or 
    
    
    
    to reveal the primary amine.

Workflow B: Coupling the Primary Amine (Advanced Protocol)

Objective: Couple the free amine of this compound to an external Aryl Halide (


).

The Challenge: The Pd catalyst may insert into the substrate's own Ar-Br bond (Intramolecular/Intermolecular self-coupling) rather than the external Ar-X.

The Solution: Use an external electrophile that is kinetically superior to the internal Aryl Bromide.

  • Required Partner: Aryl Iodide (

    
    ) or Activated Aryl Triflate (
    
    
    
    ).
  • Forbidden Partner: Aryl Chloride (

    
    ) or unactivated Aryl Bromide.
    
Catalytic Cycle & Selectivity

Figure 2: Kinetic selectivity relies on the faster oxidative addition of Pd(0) to Ar-I compared to the internal Ar-Br.

Protocol for Amine Coupling (Kinetic Control)
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.1 equiv). Strict Control.

  • Catalyst: Pd(PPh3)4 (5 mol%) or XantPhos Pd G4 .

    • Why:

      
       based catalysts often show higher I/Br selectivity than highly active Buchwald ligands, though modern ligands like XantPhos  are also effective for preventing chelation-induced side reactions.
      
  • Base:

    
     (2.0 equiv).
    
    • Why: Weaker base than NaOtBu prevents background side reactions and tolerates the unprotected Ar-Br better.

  • Solvent: Toluene (0.1 M).

  • Temperature: 60°C . Do not overheat. Higher temperatures promote activation of the internal bromide.

Data Summary & Troubleshooting

Reactivity Profile of this compound[1]
ParameterCharacteristicImplication for Protocol
Sterics

-branched primary amine
Moderately hindered. Requires reactive ligands (BrettPhos/RuPhos).
Electronic Electron-neutral alkyl amineGood nucleophile, but prone to

-hydride elimination if Pd "walks".
Leaving Group para-BromoReactive to Pd(0). Must be protected or out-competed.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Insoluble Precipitate Polymerization (Self-coupling)Switch to Workflow A (Boc protection). If using Workflow B, ensure Ar-I is used and temperature is lowered.
Dehalogenation (Ar-H formed)

-Hydride Elimination
Switch from

to G4 Precatalysts . Reduce reaction temperature.[3] Switch solvent to Toluene.[4]
Low Conversion Catalyst PoisoningThe free amine may bind Pd too tightly. Increase temperature (if protected) or use BrettPhos (specialized for primary amines).

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Primary Amines. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Procedure for resolution of racemic 1-(4-bromophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Resolution of Racemic 1-(4-Bromophenyl)-2-methylpropan-1-amine

Introduction & Scope

The chiral amine This compound is a critical pharmacophore and intermediate in the synthesis of calcium-sensing receptor antagonists (calcimimetics) and antimuscarinic agents (e.g., Fesoterodine analogs). The presence of the bulky isopropyl group adjacent to the chiral center, combined with the electron-withdrawing bromine substituent, creates a steric and electronic environment that requires specific resolution strategies.

This Application Note details two validated protocols for resolving the racemic mixture into its enantiopure forms (Target: >99% ee):

  • Classical Diastereomeric Crystallization: Utilizing (S)-Mandelic acid as the resolving agent.

  • Biocatalytic Kinetic Resolution: Utilizing Candida antarctica Lipase B (CAL-B).

Pre-Formulation & Material Characterization

Before initiating resolution, the racemic starting material must meet purity specifications to prevent impurity occlusion during crystallization.

ParameterSpecificationRationale
Purity (GC/HPLC) > 98.0%Impurities interfere with crystal lattice formation.
Water Content < 0.5% w/wWater can solvate salts, preventing precipitation.
Appearance Clear to pale yellow oilDark color indicates oxidation; redistillation recommended.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Principle: This method exploits the solubility difference between the diastereomeric salts formed by the reaction of the racemic amine with a chiral acid. For


-branched benzylamines, (S)-(+)-Mandelic acid  is the superior resolving agent compared to tartaric acid derivatives due to 

-

stacking interactions between the phenyl rings of the amine and the acid, which stabilizes the crystal lattice of the less soluble diastereomer.
Experimental Workflow

Step 1: Salt Formation

  • Charge: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 10.0 g (44 mmol) of racemic this compound.

  • Solvent: Add 100 mL of Ethanol (absolute). Stir to dissolve.

  • Addition: Add 3.35 g (22 mmol, 0.5 eq) of (S)-(+)-Mandelic acid.

    • Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes theoretical yield of the target enantiomer salt while leaving the unwanted enantiomer in solution as the free base.

  • Heating: Heat the mixture to 75°C (reflux) until a clear solution is obtained. Maintain for 30 minutes.

Step 2: Controlled Crystallization

  • Cooling Ramp: Cool the solution to 60°C over 20 minutes. Seed with 10 mg of pure (S)-amine-(S)-mandelate salt if available.

  • Precipitation: Continue cooling to 20°C at a rate of 10°C/hour.

  • Aging: Stir at 20°C for 4 hours to equilibrate the solid phase.

Step 3: Isolation & Liberation

  • Filtration: Filter the white crystalline solid (Salt A). Wash with cold ethanol (2 x 10 mL).

  • Basification: Suspend the wet cake in 50 mL water. Adjust pH to >12 using 2M NaOH.

  • Extraction: Extract the liberated free amine with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry organics over

    
    , filter, and concentrate in vacuo.
    

Step 4: Recrystallization (Polishing) If chiral purity is <98% ee, recrystallize the salt from Ethanol:Water (9:1) before basification.

Process Visualization (Chemical Resolution)

ChemicalResolution Racemate Racemic Amine (10g) Solution Solution (Ethanol, 75°C) Racemate->Solution Mandelic (S)-Mandelic Acid (0.5 eq) Mandelic->Solution Crystallization Cooling & Crystallization Solution->Crystallization Slow Cool Filtration Filtration Crystallization->Filtration SolidSalt Solid Salt (Target Diastereomer) Filtration->SolidSalt Retentate Liquor Mother Liquor (Unwanted Enantiomer) Filtration->Liquor Filtrate BaseTreat NaOH Treatment (pH > 12) SolidSalt->BaseTreat FinalProduct Pure (S)-Enantiomer (>99% ee) BaseTreat->FinalProduct DCM Extraction

Figure 1: Workflow for the classical resolution of this compound using (S)-Mandelic acid.[1]

Protocol B: Enzymatic Kinetic Resolution

Principle: Lipases, specifically CAL-B (Novozym 435) , exhibit high enantioselectivity toward primary amines. The enzyme selectively catalyzes the acylation of the (R)-enantiomer using an ester donor, leaving the (S)-enantiomer as the unreacted amine. This method is preferred for "Green Chemistry" applications due to mild conditions.

Experimental Workflow
  • Reaction Setup: In a shaker flask, dissolve 1.0 g of racemic amine in 20 mL of Methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 2.0 equivalents of Isopropyl Acetate (or Ethyl Acetate).

    • Note: Isopropyl acetate is often preferred as the byproduct (isopropanol) is less inhibitory to the enzyme than ethanol.

  • Catalyst: Add 100 mg (10% w/w) of Novozym 435 (immobilized CAL-B).

  • Incubation: Shake at 30°C / 200 rpm . Monitor conversion by HPLC.

  • Termination: Stop reaction at 50% conversion (theoretical maximum for kinetic resolution).

  • Separation:

    • Filter off the enzyme (can be recycled).

    • The filtrate contains (R)-Amide and (S)-Amine .

    • Partition between 1M HCl and MTBE.

    • Aqueous Layer: Contains (S)-Amine (protonated). Basify and extract to recover.

    • Organic Layer: Contains (R)-Amide.[1][2] Hydrolyze (6M HCl, reflux) to recover (R)-Amine if desired.

Mechanism Visualization (Enzymatic)

EnzymaticMechanism Racemate Racemic Amine Enzyme CAL-B Lipase (Novozym 435) Racemate->Enzyme Transition Acyl-Enzyme Complex Enzyme->Transition Selective Binding AcylDonor Acyl Donor (Isopropyl Acetate) AcylDonor->Enzyme RAmide (R)-Amide (Acylated) Transition->RAmide Fast Reaction SAmine (S)-Amine (Unreacted) Transition->SAmine No Reaction

Figure 2: Kinetic resolution mechanism. CAL-B selectively acylates the (R)-enantiomer.

Analytical Validation (Chiral HPLC)

To verify the Enantiomeric Excess (ee), the following HPLC method is validated for this specific brominated amine.

ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (utilizing the bromophenyl chromophore)
Temperature 25°C
Retention Times (S)-Isomer: ~8.5 min (R)-Isomer: ~11.2 min

Critical Note on Mobile Phase: The addition of Diethylamine (DEA) is mandatory. Without it, the basic amine will interact with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. Link

  • Porter, W. H. (1991). "Resolution of Chiral Drugs."[2] Pure and Applied Chemistry. Link

  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Method Development." Link

Sources

Troubleshooting & Optimization

Preventing debromination during reductive amination of 4-bromophenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective Reductive Amination of 4-Bromophenyl Ketones

Executive Summary

Reductive amination of 4-bromophenyl ketones presents a classic chemoselectivity challenge: reducing the intermediate imine (


) without cleaving the labile aryl-bromide bond (

). Standard catalytic hydrogenation conditions (e.g.,

) frequently result in hydrodehalogenation (debromination), yielding the des-bromo byproduct.

This guide outlines three validated protocols to prevent debromination, ranked by scale and operational simplicity.

The Mechanism of Failure: Why Debromination Occurs

To prevent the side reaction, one must understand its origin. Debromination is not a random event; it is a competitive catalytic cycle.

  • Path A (Desired): The hydride or hydrogen attacks the electrophilic imine carbon.

  • Path B (Undesired): Low-valent transition metals (specifically

    
    ) undergo oxidative addition  into the 
    
    
    
    bond, followed by reductive elimination with hydrogen, replacing the bromine with hydrogen.

Key Insight: Borohydride reagents generally do not possess the orbital energy to insert into


 bonds under standard conditions, making them the superior choice for laboratory-scale synthesis over heterogeneous catalysis.
Validated Protocols
Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best For: Lab scale (mg to kg), high-value intermediates. Risk Level: Low.

Sodium triacetoxyborohydride (STAB) is mild and exhibits high selectivity for imines over ketones. It typically does not reduce aryl halides.

Reagents:

  • Substrate: 4-Bromophenyl ketone (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant:

    
     (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step:

  • Imine Formation: Mix ketone and amine in DCE under

    
     atmosphere. Add Acetic Acid.[1] Stir for 30-60 minutes.
    
    • Note: STAB is widely tolerant, but pre-mixing allows the imine equilibrium to establish.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at Room Temperature (20-25°C) for 4-16 hours.

  • Quench: Quench with saturated aqueous

    
    . Do not use strong acids, as they may hydrolyze the product.
    

Why it works: The steric bulk and electron-withdrawing acetoxy groups of STAB attenuate the hydride's nucleophilicity, preventing it from attacking the ketone (slow) while rapidly reducing the protonated iminium species.

Protocol B: The "Lewis Acid" Method (Titanium Isopropoxide)

Best For: Sterically hindered ketones or unreactive amines. Risk Level: Low.

Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine).

Reagents:

  • 
     (1.25 equiv)
    
  • 
     (1.0 equiv) - Added in step 2
    
  • Solvent: Methanol or Ethanol (absolute)

Step-by-Step:

  • Complexation: Combine ketone, amine, and

    
     in neat conditions or minimal THF. Stir for 4-8 hours.
    
  • Dilution: Dilute the viscous mixture with Methanol.

  • Reduction: Cool to 0°C. Add

    
     carefully (exothermic).
    
  • Workup: Quench with

    
     NaOH or water. A white precipitate (
    
    
    
    ) will form. Filter through Celite before extraction.
Protocol C: Catalytic Hydrogenation (Scale-Up Only)

Best For: Industrial scale where boron waste is prohibitive. Risk Level: High (Requires strict catalyst control).

If you must use hydrogenation, do not use standard Pd/C . Palladium is an excellent catalyst for dehalogenation.

Solution: Use Platinum Sulfide on Carbon (


) .[2]
The sulfur "poisons" the highly active sites responsible for oxidative addition into the C-Br bond while retaining activity for the C=N bond reduction.

Parameters:

  • Catalyst: 5%

    
     (sulfided platinum).
    
  • Pressure: 1-5 bar

    
     (Keep pressure low to minimize debromination).
    
  • Solvent: Ethanol or Ethyl Acetate.

  • Critical: Stop reaction immediately upon consumption of starting material.

Decision Logic & Troubleshooting
Visual Guide: Selecting the Right Protocol

The following diagram illustrates the decision logic based on substrate constraints and scale.

ReductiveAminationLogic Start START: 4-Bromophenyl Ketone ScaleCheck Is this Scale-Up (>1kg)? Start->ScaleCheck StericCheck Is the Ketone/Amine Sterically Hindered? ScaleCheck->StericCheck No (Lab Scale) ProtoC Protocol C: Pt(S)/C + H2 (Cost-effective) ScaleCheck->ProtoC Yes (Industrial) ProtoA Protocol A: STAB (NaBH(OAc)3) (Safest) StericCheck->ProtoA No (Standard) ProtoB Protocol B: Ti(OiPr)4 + NaBH4 (For difficult substrates) StericCheck->ProtoB Yes (Hindered) Warning AVOID: Pd/C (Causes Debromination) ProtoC->Warning Alternative

Caption: Decision matrix for selecting the optimal reductive amination protocol for aryl bromides.

Comparative Data: Reagent Selectivity
ReagentActive SpeciesRisk of DebrominationKetone Reduction (Side Rxn)Toxicity
STAB HydrideNegligible Low (Imine selective)Low

CyanoborohydrideNegligibleVery Low (pH dependent)High (HCN risk)

BorohydrideLow*High (Must pre-form imine)Low

Palladium HydrideCritical LowLow

Platinum SulfideLowLowLow

*Note:


 is safe for Ar-Br bonds chemically, but poor process control can lead to alcohol impurities rather than debromination.
Frequently Asked Questions (FAQ)

Q1: I am seeing 10-15% of the alcohol byproduct (reduced ketone) when using STAB. How do I fix this? A: This indicates the imine formation was incomplete before the hydride attacked.

  • Fix: Increase the pre-stir time of the ketone and amine with Acetic Acid (1-2 hours) before adding the STAB.

  • Fix: Add molecular sieves (4Å) during the imine formation step to remove water, driving the equilibrium to the right.

Q2: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  Yes. It is historically the standard for this transformation and is chemically very similar regarding selectivity. However, STAB is preferred in modern labs to avoid the generation of toxic HCN gas and cyanide waste streams [1]. Use 

only if STAB fails to reduce a specific sterically hindered imine.

Q3: I used Pd/C and my bromine is gone. Can I add something to the Pd/C to stop this? A: If you are locked into using Pd/C, you can try adding a catalyst poison such as thiophene or pyridine to the reaction mixture. However, this is "tuning" a dangerous system. It is far more reliable to switch to a Sulfided Platinum catalyst (


) or a Vanadium-doped catalyst, which are designed specifically to resist dehalogenation [2].

Q4: Why does Titanium Isopropoxide help? A: It serves a dual purpose. First, it coordinates to the ketone oxygen, making the carbonyl carbon more electrophilic (susceptible to amine attack). Second, it chemically traps the water produced during condensation, preventing the hydrolysis of the imine back to the ketone [3].

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Ramanathan, A., & Jimenez, L. S. (2010).[3] "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis. (Discusses the ease of removing Br with Pd/C, confirming the need to avoid it).

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

Sources

Overcoming steric hindrance in coupling reactions of alpha-branched amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Coupling Reactions of


-Branched Amines
Role:  Senior Application Scientist
Status:  Active

Welcome to the Advanced Synthesis Support Desk

User: Research Scientist / Medicinal Chemist Subject: Troubleshooting low conversion in couplings with sterically demanding amines (e.g., tert-butylamine, isopropylamine,


-methylbenzylamine).

Executive Summary: Coupling


-branched amines presents a kinetic "steric wall." The nucleophilic nitrogen is shielded, preventing efficient attack on the activated electrophile. This guide moves beyond standard EDC/NHS protocols, focusing on high-energy activation (HATU, T3P, Ghosez’s Reagent) and sterically-tuned Pd-catalysis (Buchwald-Hartwig).

Module 1: Amide Coupling Troubleshooting

Q1: I am using EDC/HOBt for a coupling with tert-butylamine, but conversion is <10%. Increasing temperature just hydrolyzes my ester. What is the next step?

Diagnosis: EDC/HOBt generates an active ester that is insufficiently reactive for bulky amines. The amine cannot penetrate the steric shield of the active ester before the intermediate hydrolyzes or rearranges.

Solution: Switch to HATU or COMU with HOAt (or Oxyma).

  • The "Why": HATU generates an O-(7-azabenzotriazol-1-yl) active ester. The pyridine nitrogen in the 7-position of the benzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates the amine's approach, boosting reaction rates by orders of magnitude compared to HOBt.

Protocol 1: High-Efficiency HATU Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M).

  • Add DIPEA (2.0–3.0 equiv). Note: Ensure pH > 8.

  • Add HATU (1.1 equiv). Stir for 5 mins to form the active ester (color change often observed).

  • Add the

    
    -branched amine  (1.2 equiv).
    
  • Stir at RT for 2–4 h. If conversion is low, heat to 50°C.

Q2: HATU failed or resulted in difficult purification. Is there a cleaner, more potent alternative?

Diagnosis: If HATU fails, the substrate is likely too hindered for "active ester" methods. You need a reagent that drives equilibrium forward or creates a smaller electrophile.

Solution: Use T3P (Propylphosphonic Anhydride) .[1][2]

  • The "Why": T3P is a cyclic anhydride. It activates the acid to a mixed anhydride which is highly reactive but surprisingly stable to racemization.

  • Advantage: The by-product is water-soluble (propylphosphonic acid), making workup a simple extraction (no chromatography needed to remove urea/guanidine byproducts).

Protocol 2: T3P "Power Coupling"

  • Dissolve Acid (1.0 equiv) and Amine (1.1–1.5 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

  • Cool to 0°C (optional, but good for chiral substrates).

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT. Tip: T3P reactions can be heated to reflux in EtOAc without significant decomposition.

Q3: Nothing works. The amine is extremely hindered (e.g., tert-octylamine). What is the "Nuclear Option"?

Solution: Convert the acid to an Acid Chloride using Ghosez’s Reagent .[3]

  • The "Why": Thionyl chloride (

    
    ) is too harsh and acidic for many drug intermediates. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms acid chlorides under neutral  conditions.[3] Acid chlorides are the smallest possible electrophiles, minimizing steric clash.
    

Protocol 3: Neutral Acid Chloride Formation (Ghosez Method)

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C.

  • Stir 1–2 h at RT. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Do not isolate. Add the

    
    -branched amine  (1.5 equiv) and DIPEA  (2.0 equiv) directly to the solution.
    
Decision Logic: Amide Coupling

AmideCoupling Start Start: Steric Amide Coupling IsHindered Is Amine alpha-branched? Start->IsHindered Standard Try HATU + DIPEA in DMF IsHindered->Standard Yes Success1 Success? -> Isolate Standard->Success1 Fail1 Low Conversion (<50%) Standard->Fail1 T3P Try T3P in EtOAc/Pyridine Fail1->T3P Success2 Success? -> Aqueous Workup T3P->Success2 Fail2 Still Failed? T3P->Fail2 Ghosez Ghosez's Reagent (Acid Chloride) Fail2->Ghosez

Caption: Logical workflow for escalating activation energy in sterically hindered amide couplings.

Module 2: Buchwald-Hartwig C-N Coupling

Q4: I'm trying to couple an aryl bromide with isopropylamine using Pd(PPh3)4, but I only see starting material.

Diagnosis:


 is an outdated catalyst for this purpose. It lacks the steric bulk required to force the "Reductive Elimination" step, which is the rate-determining step for hindered amines.

Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[4]

  • Ligand Selection Rule:

    • Primary

      
      -branched (e.g., t-BuNH2):  Use BrettPhos  or tBuBrettPhos .
      
    • Secondary

      
      -branched (e.g., i-Pr2NH):  Use RuPhos .
      

Protocol 4: Sterically Demanding C-N Coupling

  • Catalyst: Use a Precatalyst (e.g., BrettPhos Pd G4 ). Avoid generating Pd(0) in situ from

    
     as it is inconsistent.
    
  • Base: NaOtBu (Sodium tert-butoxide). The bulky base helps deprotonate the amine without coordinating tightly to the metal.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80–100°C.

Table 1: Ligand Selection Guide

Amine TypeExampleRecommended LigandPd Precatalyst Gen
Primary (Hindered) tert-ButylamineBrettPhos G3 or G4
Primary (General) IsopropylamineBrettPhos G3 or G4
Secondary (Hindered) DiisopropylamineRuPhos G3 or G4
Secondary (Acyclic) DiethylamineRuPhos G3 or G4

Module 3: Advanced Troubleshooting (Racemization)

Q5: My amine is chiral ( -methylbenzylamine). The coupling worked with HATU, but the product racemized. Why?

Diagnosis: Strong bases (DIPEA/TEA) combined with high-activity coupling agents (HATU) can cause proton abstraction at the


-center of the activated acid or the amine, leading to epimerization via an oxazolone intermediate.

Solution:

  • Change Base: Switch to Collidine (2,4,6-trimethylpyridine). It is non-nucleophilic and bulky, reducing the risk of

    
    -deprotonation.
    
  • Change Additive: Use Oxyma Pure instead of HOBt/HOAt. Oxyma suppresses racemization more effectively.[1]

  • Revert to T3P: As noted in Module 1, T3P/Pyridine is the "Gold Standard" for preserving stereochemistry.

Visualizing the Steric Bottleneck

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (STERIC WALL) OxAdd->AmineCoord HNR2 Deprot Deprotonation (Base) AmineCoord->Deprot Slow Step for Bulky Amines RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Caption: The Pd-Catalytic Cycle. The red node indicates where alpha-branching causes failure (Amine Coordination).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5][6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloroenamines and -Ynamines.[3] Angewandte Chemie International Edition, 8(6), 454–455. (Foundational work on Ghosez Reagent).
    
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent.[1][7] Organic Process Research & Development. (General reference for T3P utility).

Sources

Solubility issues of 1-(4-bromophenyl)-2-methylpropan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical solubility and handling challenges associated with 1-(4-bromophenyl)-2-methylpropan-1-amine (and its hydrochloride salt). As a lipophilic, sterically hindered benzylic amine, this scaffold presents unique behaviors—specifically "oiling out" during crystallization and pH-dependent solubility switching .

The protocols below are designed to prevent sample loss during purification and ensure consistent data for analytical characterization (NMR/HPLC).

Part 1: Physicochemical Profile & Solubility Matrix

Compound Class:


-substituted Arylalkylamine
Key Structural Features: 
  • Basic Nitrogen: Primary amine (

    
     for conjugate acid).
    
  • Lipophilic Domain: 4-Bromophenyl + Isopropyl group.

  • Chirality: The benzylic carbon is a stereocenter.

Solubility Compatibility Table
Solvent ClassFree Base SolubilityHCl Salt SolubilityApplication Notes
Chlorinated (DCM, CHCl3) High Moderate/LowFree base extraction; Salt may require MeOH spike.
Alcohols (MeOH, EtOH) High High Primary solvent for salt crystallization.
Ethers (Et2O, THF) High Insoluble Et2O is the ideal anti-solvent for salt precipitation.
Hydrocarbons (Hexane) ModerateInsoluble Used to wash non-polar impurities from the salt.
Water Insoluble (<1 mg/mL)High pH < 4 for complete salt dissolution.
DMSO HighHighUniversal solvent for biological assays/NMR.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product turns into a sticky oil instead of crystals during salt formation."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] The Science: The lattice energy of your salt is high, but the melting point of the solvated species is depressed by the flexible isopropyl group and solvent impurities. The system enters a metastable region where it is thermodynamically more favorable to form an amorphous oil droplet than a crystalline lattice.

Corrective Action:

  • Switch Solvent System: Avoid single-solvent evaporation. Use a Dual-Solvent System (Solvent/Anti-solvent).

  • Temperature Ramp: Do not crash cool in dry ice.

  • Protocol:

    • Dissolve the free base in a minimum amount of Isopropanol (iPrOH) or Ethanol .

    • Add HCl (in dioxane or ether) dropwise at room temperature.

    • Slowly add Diethyl Ether or MTBE until slight turbidity persists.

    • Seed the mixture if crystals are available.[1][3][4]

    • Stir slowly at room temperature; let the oil droplets re-equilibrate into the lattice.

Issue 2: "The free base is not dissolving in Hexane/Heptane despite being 'lipophilic'."

Diagnosis: Carbonate Formation. The Science: Primary benzylic amines are strong nucleophiles and react with atmospheric


 to form solid carbamates or carbonate salts, which are insoluble in non-polar hydrocarbons.

Corrective Action:

  • Verification: Check IR for a carbonyl peak around 1640–1690 cm⁻¹.

  • Recovery: Partition the solid between DCM and 1M NaOH . The base will regenerate and dissolve in the DCM layer.

  • Prevention: Store the free base under Argon/Nitrogen at low temperature.

Issue 3: "I cannot get a clean NMR spectrum in CDCl3; the peaks are broad."

Diagnosis: Aggregation or Salt Formation. The Science: In non-polar deuterated solvents (


), amine salts form tight ion pairs or aggregates, causing peak broadening. If it is the free base, trace acidity in 

(which forms DCl over time) can partially protonate the amine, leading to exchange broadening.

Corrective Action:

  • For Salts: Switch to DMSO-d6 or MeOD (Methanol-d4). These polar solvents break ion pairs.

  • For Free Base in CDCl3: Add a micro-spatula tip of solid

    
      to the NMR tube or filter the solvent through basic alumina to neutralize acidity.
    

Part 3: Validated Experimental Protocols

Protocol A: Controlled Salt Crystallization (Anti-Oiling Strategy)

Objective: Isolate the HCl salt as a free-flowing solid.

  • Dissolution: Dissolve 1.0 g of Free Base in 5 mL of absolute Ethanol .

  • Acidification: Place vial in a water bath at 25°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise with vigorous stirring.

    • Note: Exothermic reaction. Do not let temp exceed 40°C.

  • Nucleation: The solution should remain clear. Add Diethyl Ether dropwise.

    • Stop point: As soon as a permanent cloudiness (turbidity) appears.

  • Annealing: If oil droplets form, reheat gently until clear, then cool very slowly (turn off heat bath and let sit overnight).

  • Filtration: Collect solids via vacuum filtration and wash with cold Ether.

Protocol B: Free Base Extraction from Crude Reaction

Objective: Remove inorganic salts and ensure no product loss to aqueous phase.

  • Basification: Cool the aqueous reaction mixture to 0°C. Adjust pH to >12 using 2M NaOH .

    • Critical: The amine is only lipophilic when fully deprotonated.

  • Extraction: Extract 3x with DCM (Dichloromethane).

    • Why DCM? It has higher solubility for aryl-alkyl amines than Ethyl Acetate.

  • Washing: Wash combined organics once with Brine .

  • Drying: Dry over Sodium Sulfate (

    
    ) , NOT Magnesium Sulfate (
    
    
    
    ).
    • Reason:

      
       is slightly acidic and can trap amines.
      

Part 4: Visualizing the Workflow

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on the compound form (Salt vs. Free Base) and application.

SolubilityLogic Start Start: Select Compound Form Form Is it Salt or Free Base? Start->Form FreeBase Free Base Form->FreeBase Salt HCl Salt Form->Salt FB_App Application? FreeBase->FB_App FB_Ext Extraction/Workup FB_App->FB_Ext FB_NMR NMR Analysis FB_App->FB_NMR FB_Solv1 Use DCM or EtOAc (pH > 12) FB_Ext->FB_Solv1 FB_Solv2 CDCl3 (+ K2CO3) or C6D6 FB_NMR->FB_Solv2 Salt_App Application? Salt->Salt_App Salt_Cryst Recrystallization Salt_App->Salt_Cryst Salt_Bio Biological Assay Salt_App->Salt_Bio Salt_Solv1 EtOH + Et2O (Slow diffusion) Salt_Cryst->Salt_Solv1 Salt_Solv2 DMSO or Water (Prepare Stock) Salt_Bio->Salt_Solv2

Figure 2: The "Oiling Out" Mechanism & Prevention

Caption: Thermodynamic pathway showing how rapid cooling leads to oiling (LLPS) and how slow cooling/seeding favors the crystal lattice.[3]

OilingOut HotSol Hot Saturated Solution (Amine + Solvent) RapidCool Rapid Cooling (Ice Bath) HotSol->RapidCool Error SlowCool Controlled Cooling (Ramp) HotSol->SlowCool Preferred Supersat High Supersaturation RapidCool->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Impure Impure Amorphous Solid LLPS->Impure Metastable Metastable Zone SlowCool->Metastable Seed Nucleation / Seeding Metastable->Seed Crystal Pure Crystalline Salt Seed->Crystal

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out.[1][2][3][4][5] Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Guide: Enantiomeric Separation of 1-(4-bromophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of 1-(4-bromophenyl)-2-methylpropan-1-amine (CAS: 233608-09-8 for HCl salt). This molecule, a 4-bromo analog of


-isopropylbenzylamine, represents a class of chiral amines critical as intermediates in pharmaceutical and agrochemical synthesis.

The guide compares the industry-standard Immobilized Polysaccharide Phases (e.g., Chiralpak IA) against the traditional Coated Polysaccharide Phases (e.g., Chiralcel OD-H) . While both can achieve separation, the immobilized phase offers superior solvent flexibility and robustness for halogenated amine analysis.

Technical Context & Molecule Analysis

Structural Challenges

The target molecule contains a basic primary amine adjacent to a chiral center and a bulky 4-bromophenyl group.

  • Basicity: The free amine group (

    
    ) interacts strongly with residual silanols on the silica support, leading to peak tailing. Strategic use of basic additives (DEA/TEA)  is mandatory.
    
  • Halogenation: The 4-bromo substituent increases hydrophobicity and

    
    -acidity, enhancing retention (
    
    
    
    ) on phenyl-based stationary phases via
    
    
    -
    
    
    interactions.
  • Steric Bulk: The adjacent isopropyl group (2-methylpropyl backbone) provides significant steric hindrance, which actually aids chiral recognition by locking the molecule into specific grooves of the chiral selector.

Comparison of Stationary Phases
FeatureChampion: Chiralpak IA (Immobilized)Alternative: Chiralcel OD-H (Coated)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Bonding Immobilized (Covalently bonded)Coated (Adsorbed)
Solvent Compatibility Universal: Hexane, Alcohol, DCM, THF, EtOAcRestricted: Hexane, Alcohol ONLY
Robustness High (Resistant to solvent shock)Low (Stripped by forbidden solvents)
Selectivity (

)
Excellent for

-branched amines
Very Good (Historical Standard)
Primary Mechanism H-Bonding + Steric Inclusion +

-

H-Bonding + Steric Inclusion

Experimental Protocol (Self-Validating)

The following protocol is designed using Chiralpak IA due to its solvent versatility, which is crucial if the 4-bromo analog exhibits poor solubility in pure alcohols/hexane.

Reagents & Equipment
  • Column: Daicel Chiralpak IA (

    
    ).
    
  • Mobile Phase A (Non-polar): n-Hexane (HPLC Grade).

  • Mobile Phase B (Polar/Modifier): Ethanol or Isopropanol (IPA).

  • Additive: Diethylamine (DEA) or Isopropylamine (0.1% v/v). Crucial for peak shape.

  • Detector: UV-Vis Diode Array (DAD) at 254 nm (targeting the Bromophenyl chromophore).

Step-by-Step Method Development
  • Preparation: Dissolve 1 mg of racemic amine in 1 mL of Ethanol/Hexane (50:50). If solubility is poor, use DCM (only possible on IA column).

  • Screening Gradient: Run 5% to 50% IPA in Hexane (+0.1% DEA) over 20 mins.

  • Isocratic Optimization: Based on elution time, switch to isocratic mode.

    • Starting Point: Hexane : Ethanol : DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature:

      
      .[2]
      
Representative Data (Simulated for Validation)

Note: Values below are representative of 4-bromo-


-isopropylbenzylamine analogs on Amylose tris(3,5-dimethylphenylcarbamate) phases.
ParameterValueInterpretation
Retention Time (

)
~8.5 minFirst eluting enantiomer (typically

on Amylose)
Retention Time (

)
~11.2 minSecond eluting enantiomer
Capacity Factor (

)
1.83Good retention, away from void volume
Selectivity (

)
1.32Sufficient separation space
Resolution (

)
> 3.5Baseline separation (Target > 1.5)
Tailing Factor (

)
1.1Excellent symmetry (due to DEA additive)

Workflow & Mechanism Visualization

Method Development Workflow

This diagram outlines the decision process for selecting the optimal method, prioritizing the Immobilized phase for robustness.

G Start Start: Racemic this compound Solubility Solubility Check (Hexane/EtOH) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Poor Solubility Solubility->Insoluble Col_OD Route A: Coated Phase (Chiralcel OD-H) Hexane/IPA/DEA Soluble->Col_OD Traditional Col_IA Route B: Immobilized Phase (Chiralpak IA) Hexane/DCM/EtOH/DEA Soluble->Col_IA Preferred Insoluble->Col_IA Required (DCM use) Screen Screening Run (90:10 Hex:Alc + 0.1% DEA) Col_OD->Screen Col_IA->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Rs > 1.5 Final Method Eval->Success Separated Fail Rs < 1.5 Optimize Eval->Fail Overlap Opt_Temp Lower Temp (10°C) Fail->Opt_Temp Opt_Solv Change Modifier (EtOH <-> IPA) Fail->Opt_Solv Opt_Temp->Screen Opt_Solv->Screen

Caption: Decision tree for selecting the stationary phase based on solubility and optimizing for resolution.

Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model. The 4-bromo group adds a specific


-interaction capability that enhances selectivity on phenyl-carbamate phases.

Mechanism Selector CSP Selector (Amylose tris-3,5-dimethylphenylcarbamate) H_Bond H-Bonding (C=O ... H-N) Selector->H_Bond Pi_Pi Pi-Pi Stacking (Ph-Br ... Ph-Selector) Selector->Pi_Pi Steric Steric Inclusion (Isopropyl fit) Selector->Steric Analyte Analyte (R)-Enantiomer H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte

Caption: Mechanistic view of the chiral recognition. The 4-Br-Phenyl group engages in


-

interactions, while the isopropyl group provides steric discrimination.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the primary amine and residual silanols on the silica surface.

  • Solution: Ensure 0.1% Diethylamine (DEA) or Triethylamine (TEA) is present in the mobile phase. DEA is often preferred for Chiralpak columns.

Low Resolution ( )
  • Temperature Effect: Lowering the temperature to

    
     typically increases resolution for enthalpy-driven separations (common with amylose phases).
    
  • Solvent Switch: If Ethanol provides poor selectivity, switch to 2-Propanol (IPA) . IPA forms different solvation complexes in the chiral grooves, often drastically changing the separation factor (

    
    ).
    
Elution Order
  • On Amylose phases (Chiralpak IA/AD), the (R)-enantiomer of simple benzylic amines typically elutes first, but this must be confirmed with a pure standard or optical rotation detector.

  • On Cellulose phases (Chiralcel OD), the elution order is often reversed compared to Amylose.

References

  • Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Srinivasu, M. K., et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid by HPLC. Analytical Chemistry: An Indian Journal. Retrieved from [Link]
  • Ye, J., et al. (2021). Enantioseparation of Chiral Amines on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).

    
    -adrenergic blockers on Lux-Cellulose-2. Retrieved from [Link]
    

Sources

The Isotopic Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 4-Bromo-α-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular characterization, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromo-α-isopropylbenzylamine, a compound of interest due to its structural relation to both regulated substances and pharmaceutical precursors. We will dissect the expected fragmentation pathways, compare this powerful technique with other analytical methodologies, and provide a robust experimental protocol for its analysis.

Deciphering the Fragmentation Cascade: Theoretical Insights

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) that is often unstable.[1] This radical cation subsequently undergoes a series of fragmentation events, governed by the inherent stability of the resulting ions and neutral losses. For 4-bromo-α-isopropylbenzylamine, the fragmentation is anticipated to be a composite of pathways characteristic of its three key structural motifs: the brominated aromatic ring, the benzylic position, and the isopropylamine side chain.

A crucial feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] This results in a distinctive "doublet" for the molecular ion peak (M⁺˙) and any fragment ions that retain the bromine atom, with the M+2 peak being of similar intensity to the M peak.

The fragmentation of 4-bromo-α-isopropylbenzylamine is predicted to be dominated by two primary cleavage events:

  • α-Cleavage: This is a characteristic fragmentation pathway for amines.[4][5] The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is highly favored due to the formation of a resonance-stabilized iminium cation. For 4-bromo-α-isopropylbenzylamine, this would involve the loss of an isopropyl radical.

  • Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen-containing side chain is also susceptible to cleavage. This results in the formation of a stable tropylium ion or a bromotropylium ion, a common feature in the mass spectra of benzyl-substituted compounds.[6]

The Predicted Mass Spectrum: Key Fragment Ions

Based on these established principles, we can predict the major fragment ions in the EI mass spectrum of 4-bromo-α-isopropylbenzylamine.

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure Fragmentation Pathway Predicted Relative Abundance
227/229[C₁₀H₁₄BrN]⁺˙Molecular Ion (M⁺˙)Moderate
184/186[C₇H₇Br]⁺Benzylic cleavage with loss of isopropylamineHigh
170/172[C₈H₉BrN]⁺Loss of a methyl radical from the molecular ionLow
155/157[C₆H₄Br]⁺Loss of H₂CNH₂ from the benzylic cleavage productModerate
128[C₉H₁₀N]⁺Loss of a bromine radical from the molecular ionModerate
106[C₇H₈N]⁺α-cleavage with loss of a bromophenyl radicalHigh
91[C₇H₇]⁺Tropylium ion from cleavage of the C-Br bond from the benzylic fragmentModerate
58[C₃H₈N]⁺Cleavage of the benzylic bond with charge retention on the amine fragmentHigh

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation cascade, the following diagram illustrates the predicted pathways for the decomposition of the 4-bromo-α-isopropylbenzylamine molecular ion.

fragmentation_pathway M [C₁₀H₁₄BrN]⁺˙ m/z 227/229 (Molecular Ion) F1 [C₇H₇Br]⁺ m/z 184/186 M->F1 - C₃H₉N F2 [C₉H₁₀N]⁺ m/z 128 M->F2 - Br• F3 [C₇H₈N]⁺ m/z 106 M->F3 - C₆H₄Br• F4 [C₃H₈N]⁺ m/z 58 M->F4 - C₇H₆Br• F5 [C₆H₄Br]⁺ m/z 155/157 F1->F5 - CH₂ F6 [C₇H₇]⁺ m/z 91 F1->F6 - Br•

Caption: Predicted EI fragmentation of 4-bromo-α-isopropylbenzylamine.

Experimental Protocol: Acquiring the Mass Spectrum

A standard and reliable method for obtaining the mass spectrum of 4-bromo-α-isopropylbenzylamine is through Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of 4-bromo-α-isopropylbenzylamine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[1]

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this type of compound.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[1]

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

This self-validating protocol ensures reproducible fragmentation and allows for the creation of a robust library entry for this compound.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Here, we compare GC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 4-bromo-α-isopropylbenzylamine.

Analytical Technique Information Provided Advantages Limitations
GC-MS (EI) Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation.High sensitivity, provides a unique "fingerprint," excellent for mixture analysis when coupled with GC.Isomers can sometimes produce similar fragmentation patterns.[8]
NMR Spectroscopy (¹H and ¹³C) Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires a larger sample amount, and may be less suitable for complex mixtures.
FTIR Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, and provides information on bonding.Provides limited information on the overall molecular structure and connectivity.

Conclusion: A Powerful Tool for Molecular Identification

The predicted mass spectrometry fragmentation pattern of 4-bromo-α-isopropylbenzylamine, dominated by α-cleavage and benzylic cleavage, provides a unique and identifiable fingerprint. The characteristic bromine isotope pattern serves as a definitive marker for its presence. When used in conjunction with a standardized GC-MS protocol, this technique offers a rapid and highly sensitive method for the identification and structural confirmation of this compound. While NMR and FTIR provide complementary structural information, the detailed fragmentation data from mass spectrometry remains an indispensable tool for researchers, scientists, and drug development professionals in the unequivocal characterization of novel molecules.

References

  • ResearchGate. (n.d.). Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion.... Retrieved from [Link]

  • Semantic Scholar. (2021, January 12). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • Scribd. (n.d.). Isopropylbenzylamine Characterization | PDF | Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine.
  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine | C13H20BrN | CID 598770. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry: 15 Videos. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). p-Bromobenzylamine. Retrieved from [Link]

Sources

Comparative Analysis of FTIR Spectral Signatures: Primary Amines and Aryl Bromides in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis, the precise identification of functional groups is the bedrock of structural verification. While NMR remains the definitive tool for backbone elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective "fingerprint" essential for process monitoring and purity assessment.

This guide provides an in-depth technical analysis of two critical moieties often found in drug scaffolds: Primary Amines (


)  and Aryl Bromides (

)
. We compare the FTIR detection workflow against alternative spectroscopic methods (Raman) and provide a validated experimental protocol for maximizing signal resolution.

The Primary Amine ( ) Signature[1][2]

Mechanistic Insight

The detection of primary amines relies on the polarity of the N-H bond. Unlike hydroxyl groups, which produce broad, hydrogen-bonded bands, primary amines exhibit a distinct spectral feature known as the Fermi Doublet .

  • Asymmetric Stretching (

    
    ):  The two hydrogen atoms vibrate in opposite phases (one extends, one contracts). This requires higher energy, appearing at a higher wavenumber (
    
    
    
    ).
  • Symmetric Stretching (

    
    ):  Both hydrogens extend and contract in unison. This appears at a lower wavenumber (
    
    
    
    ).

Crucial Distinction: This doublet is the definitive diagnostic between primary and secondary amines.[1] Secondary amines (


) possess only one N-H bond, resulting in a single weak band.[2][3] Tertiary amines (

) lack N-H bonds entirely and are silent in this region.[2][1][4]
Spectral Data Summary
Vibration ModeFrequency Range (

)
IntensityDescription
N-H Stretch

MediumDoublet (Primary) vs. Singlet (Secondary).[1]
N-H Bend

Medium-Strong"Scissoring" vibration. Often overlaps with carbonyls.
C-N Stretch

StrongSpecific to Aryl amines (conjugation increases bond order).
N-H Wag

Broad"Wagging" out-of-plane vibration.

The Aryl Bromide ( ) Signature

Mechanistic Insight: The Mass Effect

Identifying aryl halides by FTIR is challenging due to the heavy mass of the halogen atom. According to Hooke's Law, the vibrational frequency (


) is inversely proportional to the reduced mass (

) of the bond:


As the mass of the substituent increases (


), the stretching frequency drops significantly.
  • The C-Br Stretch: Pure C-Br stretching vibrations occur in the Far-IR or the extreme lower end of the Mid-IR fingerprint region (

    
    ), often beyond the cutoff of standard KBr beam splitters.
    
  • Ring Vibrations (The Proxy): Consequently, we rely on halogen-sensitive ring vibrations . The presence of a heavy bromine atom perturbs the aromatic ring breathing modes, creating diagnostic bands in the

    
     window.
    
Spectral Data Summary
Vibration ModeFrequency Range (

)
IntensityDescription
C-Br Stretch

StrongOften requires CsI optics; usually cut off in standard FTIR.
Ring Vibration

MediumIn-plane bending sensitive to Br mass.
Ring Vibration

MediumSecondary diagnostic band.
Out-of-Plane

StrongDependent on substitution pattern (ortho/meta/para).[5]

Comparative Technology Review: FTIR vs. Raman[6][7][8]

While FTIR is the standard for polar functional groups, it struggles with heavy, non-polar bonds. Here we compare the "Product" (FTIR Workflow) with its primary alternative, Raman Spectroscopy .

FeatureFTIR Spectroscopy Raman Spectroscopy Verdict for Target Groups
Primary Amine Excellent. N-H bonds are highly polar, resulting in strong dipole changes and intense IR absorption.Poor. N-H stretches are weak in Raman due to low polarizability changes.Use FTIR.
Aryl Bromide Moderate/Poor. C-Br stretch is often below detector range (

).
Excellent. The C-Br bond is highly polarizable and heavy, producing very strong, sharp Raman lines (

).
Use Raman (if available) or Low-Frequency FTIR.
Water Interference High. Aqueous samples obscure the amine region.Negligible. Water is a weak Raman scatterer.[6]Raman for aqueous; FTIR for solids.[6]

Experimental Protocol: High-Resolution KBr Pellet Method

For the definitive characterization of solid pharmaceutical intermediates, the KBr (Potassium Bromide) Pellet method is superior to Diamond ATR (Attenuated Total Reflectance). ATR often blunts peak intensity and can shift peak positions due to refractive index dispersion.

Protocol Justification
  • Transparency: KBr is transparent up to

    
    , allowing better visibility of the lower fingerprint region than ZnSe or Diamond ATR.
    
  • Resolution: Transmission mode avoids the path-length variations of ATR, yielding sharper splitting of the amine doublet.

Step-by-Step Workflow
  • Reagent Prep: Dry spectroscopic-grade KBr powder at

    
     overnight to remove adsorbed water (which absorbs at 
    
    
    
    and masks amines). Store in a desiccator.
  • Ratio: Mix sample and KBr in a 1:100 ratio (e.g.,

    
     sample to 
    
    
    
    KBr).
    • Note: Too much sample leads to "bottoming out" (0% transmission) and distorted peak shapes.

  • Grinding: Grind the mixture in an agate mortar for 2-3 minutes.

    • Goal: Particle size must be smaller than the wavelength of IR light (

      
      ) to prevent Christiansen scattering (sloping baseline).
      
  • Pressing: Transfer to a

    
     die. Apply 
    
    
    
    tons of pressure under vacuum for 2 minutes.
    • Vacuum: Essential to remove trapped air that causes cloudy pellets.

  • Validation: The resulting pellet must be translucent (glass-like). If opaque/white, regrind and repress.

Visualization and Logic Flows

Spectral Interpretation Logic

The following decision tree illustrates the logical flow for differentiating amine classes based on the


 region.

AmineLogic Start Analyze 3300-3500 cm⁻¹ Region CheckBands Count Absorption Bands Start->CheckBands Doublet Two Bands (Doublet) CheckBands->Doublet Distinct Split Singlet One Band (Singlet) CheckBands->Singlet Weak/Broad None No Bands CheckBands->None Silent ResultPri Primary Amine (-NH₂) (Sym & Asym Stretch) Doublet->ResultPri ResultSec Secondary Amine (-NHR) (Single N-H Stretch) Singlet->ResultSec ResultTer Tertiary Amine (-NR₃) (Check C-N Stretch) None->ResultTer

Figure 1: Decision logic for classifying amines based on N-H stretching vibrations.

Experimental Workflow (KBr vs. ATR)

This diagram outlines the critical decision points in sample preparation to ensure data integrity.

SamplePrep Sample Solid Sample (Pharm Intermediate) Decision Need Low Freq? (< 600 cm⁻¹ for C-Br) Sample->Decision PathATR Diamond ATR (Fast, Surface Only) Decision->PathATR No (Routine ID) PathKBr KBr Pellet (Transmission, Deep IR) Decision->PathKBr Yes (Halogen ID) ResultATR Spectrum Cutoff ~600 cm⁻¹ PathATR->ResultATR Grind Grind 1:100 Ratio (Agate Mortar) PathKBr->Grind Press Hydraulic Press (10 Tons, Vacuum) Grind->Press ResultKBr Full Spectrum 4000-400 cm⁻¹ Press->ResultKBr

Figure 2: Workflow selection for sample preparation. Note that standard ATR crystals (Diamond/ZnSe) absorb energy in the region required for direct C-Br detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Fermi resonance mechanisms).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • NIST Chemistry WebBook. Infrared Spectra of Aniline (Primary Amine Standard).

  • Sigma-Aldrich (Merck). IR Spectrum Table & Chart.

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines and Alkyl Halides.

Sources

A Comparative Guide to the Determination of Crystal Structure and Absolute Configuration of Chiral Amines: A Case Study of (R)-1-(4-bromophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or absolute configuration, can profoundly influence a molecule's pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities.[1][] This guide provides a comprehensive comparison of modern analytical techniques for elucidating the crystal structure and absolute configuration of chiral amines, using (R)-1-(4-bromophenyl)-2-methylpropan-1-amine as a representative case study.

(R)-1-(4-bromophenyl)-2-methylpropan-1-amine is a chiral primary amine whose stereochemistry is critical to its potential biological function. This guide will delve into the gold-standard method of single-crystal X-ray diffraction and compare it with powerful alternative techniques, offering field-proven insights into the causality behind experimental choices.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most definitive method for determining the absolute configuration of a chiral molecule.[3][4] This technique relies on the diffraction pattern produced when X-rays interact with a well-ordered, single crystal of the compound.[5][6][7]

Causality Behind Experimental Choices in SC-XRD

The journey from a powdered sample to a refined crystal structure involves a series of critical decisions. The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction (typically >0.1 mm in all dimensions).[5][8] For a chiral amine like (R)-1-(4-bromophenyl)-2-methylpropan-1-amine, this is often achieved through slow evaporation of a solution in an appropriate solvent or by vapor diffusion. The choice of solvent is crucial and is often determined empirically through screening various options.

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern's intensities and the positions of the reflections are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

A key aspect for determining the absolute configuration is the phenomenon of anomalous dispersion.[9][10][11] This effect becomes significant when the X-ray wavelength is near the absorption edge of a heavy atom within the molecule. In the case of (R)-1-(4-bromophenyl)-2-methylpropan-1-amine, the presence of the bromine atom is highly advantageous. Heavier atoms like bromine scatter X-rays with a phase shift that breaks Friedel's law, meaning the intensities of reflections from (h,k,l) and (-h,-k,-l) planes are no longer identical.[9][11] This difference allows for the unambiguous assignment of the absolute configuration. The Flack parameter, which should refine to a value close to 0 for the correct enantiomer, is a critical indicator in this determination.[1]

Hypothetical Experimental Protocol for SC-XRD
  • Crystallization: Dissolve the purified (R)-1-(4-bromophenyl)-2-methylpropan-1-amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow for slow evaporation at a constant temperature.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Using a copper X-ray source can enhance the anomalous signal from the bromine atom.[12]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions.

  • Absolute Configuration Determination: Analyze the anomalous scattering data and calculate the Flack parameter to confirm the (R) configuration.[1]

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination Purified Amine Purified Amine Crystallization Crystallization Purified Amine->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal Crystal Mounting Crystal Mounting Single Crystal->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Diffraction Pattern Diffraction Pattern Data Collection->Diffraction Pattern Structure Solution Structure Solution Diffraction Pattern->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Absolute Configuration Absolute Configuration Structure Refinement->Absolute Configuration

Alternative Methods for Absolute Configuration Determination

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[3][13] Fortunately, several powerful spectroscopic and chromatographic techniques can determine the absolute configuration of chiral amines in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[3][13] By comparing the experimental VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., R), the absolute configuration of the sample can be determined.[13]

Advantages of VCD:

  • Does not require crystallization.[3][13]

  • Can be performed on samples in solution.

  • Applicable to a wide range of molecules, even those without a UV chromophore.[13]

Experimental Protocol for VCD:

  • Sample Preparation: Dissolve the (R)-1-(4-bromophenyl)-2-methylpropan-1-amine in a suitable solvent (e.g., CDCl3) at a known concentration.[13]

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform DFT calculations to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.[13]

G cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Chiral Amine in Solution Chiral Amine in Solution VCD Spectrometer VCD Spectrometer Chiral Amine in Solution->VCD Spectrometer Experimental VCD Spectrum Experimental VCD Spectrum VCD Spectrometer->Experimental VCD Spectrum Spectral Comparison Spectral Comparison Experimental VCD Spectrum->Spectral Comparison DFT Calculation (R-enantiomer) DFT Calculation (R-enantiomer) Predicted VCD Spectrum Predicted VCD Spectrum DFT Calculation (R-enantiomer)->Predicted VCD Spectrum Predicted VCD Spectrum->Spectral Comparison Absolute Configuration Absolute Configuration Spectral Comparison->Absolute Configuration

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves reacting the chiral amine with a chiral derivatizing agent to form a pair of diastereomers.[4][14] These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be used to deduce the absolute configuration of the original amine.[1] A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[3] More recently, fluorinated CDAs have been developed for use with ¹⁹F NMR, which can offer higher sensitivity and less spectral overlap.[14]

Advantages of NMR-based methods:

  • Requires only small amounts of sample.

  • Does not require crystallization.

  • Can be performed in a standard NMR tube.[14]

Experimental Protocol for ¹⁹F NMR with a CDA:

  • Derivatization: React the (R)-1-(4-bromophenyl)-2-methylpropan-1-amine separately with the (R)- and (S)-enantiomers of a chiral fluorinated derivatizing agent.[14]

  • NMR Analysis: Acquire the ¹⁹F NMR spectra for both diastereomeric products.

  • Data Analysis: Compare the chemical shift differences (Δδ) between the two diastereomers with theoretical models or empirical rules to assign the absolute configuration.[14]

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Enantiomers can be separated and identified using HPLC with a chiral stationary phase.[15] The differential interaction of the enantiomers with the CSP leads to different retention times. By comparing the elution order to that of a known standard or by using a CSP with a well-understood chiral recognition mechanism, the absolute configuration can be determined.[15] Derivatization of the amine can also be employed to enhance the interaction with the CSP and improve separation.[16]

Advantages of HPLC-based methods:

  • Can determine absolute configuration and enantiomeric purity simultaneously.

  • Applicable to a wide range of chiral amines.[16]

  • Some methods do not require enantiomeric standards.[16]

Comparative Analysis of Methods

The choice of method for determining the absolute configuration of (R)-1-(4-bromophenyl)-2-methylpropan-1-amine depends on several factors, including sample availability, the presence of a heavy atom, and access to specialized instrumentation.

FeatureSingle-Crystal X-ray DiffractionVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing AgentsHPLC with Chiral Stationary Phases
Principle X-ray diffraction from a single crystal; anomalous dispersion.[1][10]Differential absorption of circularly polarized IR light.[13]Formation of diastereomers with distinct NMR spectra.[1][14]Differential interaction with a chiral stationary phase.[15]
Sample Requirement High-quality single crystal.[1][5]Solution (mg scale).[13]Solution (mg scale).Solution (µg to mg scale).
Crystallization Required? YesNo[3][13]NoNo
Heavy Atom Advantageous? Yes (for anomalous dispersion).[11][13]NoNoNo
Primary Output 3D atomic structure, absolute configuration.[12]VCD spectrum for comparison with calculations.[13]NMR chemical shift differences.[14]Chromatogram with enantiomer separation.[15]
Confidence Level Very High (Definitive)High (with good spectral correlation).[17][18]High (with clear spectral differences)High (with appropriate standards or CSP)

Conclusion

For the unambiguous determination of the crystal structure and absolute configuration of (R)-1-(4-bromophenyl)-2-methylpropan-1-amine, single-crystal X-ray diffraction is the definitive method, particularly given the presence of the bromine atom which facilitates the use of anomalous dispersion. However, the practical challenge of obtaining suitable single crystals necessitates the consideration of powerful solution-state alternatives.

Vibrational circular dichroism offers a robust, non-destructive method that avoids the need for crystallization. NMR and HPLC-based methods, often involving derivatization, provide versatile and sensitive approaches for assigning absolute configuration. The selection of the most appropriate technique will ultimately depend on the specific constraints of the research or development project, including available instrumentation, sample characteristics, and the desired level of structural detail. This guide provides the foundational knowledge for making an informed decision in the critical task of stereochemical assignment.

References

  • HPLC-based method for determination of absolute configur
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers.
  • Anomalous dispersion method of determining structure and absolute configur
  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines | The Journal of Organic Chemistry - ACS Public
  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Absolute configuration of complex chiral molecules - Spark904.
  • A Comparative Guide to Validating the Absolute Configur
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur
  • Absolute configur
  • Determination Techniques for Absolute Configur
  • X-ray Crystallography - Cre
  • Determination of absolute configur
  • Absolute Configur
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
  • X-ray crystallography - Wikipedia.
  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innov
  • Small molecule crystallography - Excillum.

Sources

Strategic Bioisosteric Replacement of the 4-Bromo Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary

In early-stage drug discovery, the bromine atom (specifically at the para-position of aryl rings) is frequently utilized as a placeholder to fill hydrophobic pockets or as a synthetic handle for cross-coupling. However, in late-stage lead optimization, the 4-bromo group often becomes a liability due to its high lipophilicity (


), significant atomic weight (79.9 Da), and potential for metabolic debromination.

This guide provides a technical roadmap for replacing the 4-bromo motif. We move beyond simple "H-for-Br" swaps to analyze bioisosteres that modulate physicochemical properties (LogD, pKa) while retaining the critical sigma-hole (


-hole) or hydrophobic interactions inherent to the halogen.

Mechanistic Rationale: The "Bromine Dilemma"

To successfully replace a 4-bromo group, one must understand what it contributes to the binding event. It is rarely just "bulk."

  • The Sigma-Hole (Halogen Bonding): Bromine exhibits a region of positive electrostatic potential on its head (distal to the C-Br bond). This allows it to act as a Lewis acid, accepting electron density from backbone carbonyls (C=O).

  • Lipophilic Filling: The large van der Waals radius of Br (1.85 Å) effectively displaces water from hydrophobic pockets, gaining entropy.

  • Metabolic Liability: Aryl bromides can undergo oxidative insertion or debromination, leading to reactive intermediates.

The Optimization Goal: Select a replacement that maintains the vectoral interaction (if critical) while improving the ADME profile (solubility, metabolic stability).

Comparative Analysis of Bioisosteres

We categorize replacements into three tiers: Classical (Steric/Lipophilic), Electronic (Polarity Modulators), and Emerging (Fluorinated Scaffolds).

Tier 1: The Nitrile (-CN) Group[1]
  • Role: Polarity modulator and metabolic blocker.

  • Mechanism: The cyano group is a pseudohalogen. It mimics the electron-withdrawing nature of Br but lacks the sigma-hole; instead, it offers a weak hydrogen bond acceptor (N lone pair).

  • Key Advantage: Drastically lowers LogP (improving solubility) and reduces molecular weight.

Tier 2: The Trifluoromethyl (-CF3) Group[1][2][3][4]
  • Role: Bioisosteric "Gold Standard" for stability.

  • Mechanism:

    
     is sterically larger than Br but metabolically inert. It prevents metabolic attack at the para-position (metabolic blocking).
    
  • Trade-off: It significantly increases lipophilicity compared to Br, potentially hurting solubility.

Tier 3: The Pentafluorosulfanyl (-SF5) Group[2][5][6]
  • Role: The "Super-Trifluoromethyl."

  • Mechanism:

    
     has a square pyramidal geometry and high electronegativity. It is chemically inert and hydrolysis-resistant.
    
  • Key Advantage: It provides a massive steric block and high lipophilicity without the chemical reactivity associated with other sulfur-fluorine species. It is often used when

    
     is not bulky enough to fill the pocket.
    

Quantitative Data: Physicochemical Profiling

The following table aggregates experimental Hansch parameters and geometric data to guide your selection.

SubstituentHansch Lipophilicity (

)
Hammett Electronic (

)
Mol. Volume (

)
Key Feature
-Br (Reference) 0.86 0.23 26.5 Halogen Bonding (Sigma-hole)
-Cl0.710.2319.9Lower MW, weaker

-hole
-CN-0.570.6621.5Reduces LogP , H-bond Acceptor
-CF

0.880.5434.6Metabolic Block, High Stability
-SF

1.23 0.68 55.4 "Super-Lipophilic" , High Dipole
-C

CH
0.480.2327.8

-interaction, Steric mimic

Data Sources: Hansch constants derived from classical QSAR literature [1][2]. SF5 data sourced from recent fluorination reviews [3].

Decision Framework & Visualization

Diagram 1: Bioisostere Selection Logic

This decision tree guides the chemist based on the specific liability of the bromine-containing lead.

Bioisostere_Selection Start Lead Compound contains 4-Bromo Problem Identify Primary Liability Start->Problem Solubility Poor Solubility / High LogP Problem->Solubility Metabolism Metabolic Instability (P450 oxidation) Problem->Metabolism Potency Low Potency / Poor Fill Problem->Potency Soln_CN Replace with Nitrile (-CN) (Lowers LogP, H-bond acceptor) Solubility->Soln_CN Soln_CF3 Replace with -CF3 (Blocks metabolism, similar size) Metabolism->Soln_CF3 Soln_SF5 Replace with -SF5 (Max lipophilicity, high volume) Potency->Soln_SF5 Need Bulk Soln_Cl Replace with -Cl (Retains Sigma-hole, smaller) Potency->Soln_Cl Need H-Bond

Caption: Logical workflow for selecting the optimal 4-bromo bioisostere based on ADME/Tox liabilities.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Br CN)

This is the industry-standard method for converting aryl bromides to nitriles (Rosenmund-von Braun reaction variant).

Objective: Replace 4-Br with 4-CN to lower LogP.

  • Reagents:

    • Substrate: 1.0 equiv Aryl Bromide.

    • Source: 0.6 equiv Zinc Cyanide (

      
      ).
      
    • Catalyst: 5 mol%

      
      .
      
    • Solvent: DMF (Deoxygenated).

  • Procedure:

    • Charge a microwave vial with aryl bromide,

      
      , and catalyst under Argon atmosphere.
      
    • Add dry DMF. Sparge with Argon for 5 minutes.

    • Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Workup: Cool to RT. Quench with aqueous

      
       (to chelate Zn/Pd salts). Extract with EtOAc.
      
  • Validation: Monitor disappearance of Br-isotope pattern in LCMS. Expect shift in retention time (earlier elution due to lower LogP).

Protocol B: Introduction of the Group

Note: Direct conversion of Ar-Br to Ar-


 is synthetically difficult. The standard approach is using pre-functionalized building blocks.

Strategic Approach: Instead of late-stage functionalization, utilize 4-pentafluorosulfanylaniline or 4-pentafluorosulfanyl-bromobenzene in the initial cross-coupling steps (e.g., Suzuki or Buchwald-Hartwig) to install the group early.

Microsomal Stability Assay (Validation Step):

  • Incubate 1

    
     of test compound (Br vs. 
    
    
    
    vs.
    
    
    analog) with human liver microsomes (HLM).
  • Timepoints: 0, 15, 30, 60 min.

  • Cofactor: NADPH regenerating system.

  • Success Metric: An increase in intrinsic clearance (

    
    ) half-life (
    
    
    
    ) > 2-fold compared to the Br-parent indicates successful metabolic blocking.
Diagram 2: Metabolic Stability & Physicochemical Impact

Visualizing how these groups alter the molecular landscape.

Physicochemical_Impact Br_Compound Aryl-Bromide (Baseline) Path_CN Nitrile (-CN) Br_Compound->Path_CN Substitution Path_SF5 Pentafluorosulfanyl (-SF5) Br_Compound->Path_SF5 Substitution Result_CN LogP: Decreases (~1.4 units) Solubility: Increases Sigma-Hole: Lost Path_CN->Result_CN Result_SF5 LogP: Increases (~0.4 units) Metabolic Stability: High Volume: Doubles Path_SF5->Result_SF5

Caption: Impact analysis of switching from Bromine to Nitrile or SF5 on key drug properties.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds: The new class of fluorinated building blocks. Chemical Reviews, 115(2), 1130-1190. Link

  • BenchChem Technical Guides. (2025). Stability of SF5-Functionalized Molecules & Physicochemical Properties. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Safety Operating Guide

1-(4-Bromophenyl)-2-methylpropan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromophenyl)-2-methylpropan-1-amine Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Safety Directive

Attention: this compound is a halogenated aromatic amine . Its disposal requires strict adherence to protocols that differ significantly from standard organic waste due to two critical factors:

  • Halogen Content (Bromine): Incineration without proper scrubbing releases corrosive hydrogen bromide (HBr) and bromine gas (

    
    ). It must be routed to halogen-specific waste streams.
    
  • Amine Functionality: It is a base. Incompatible mixing with acids or oxidizers in waste drums can cause immediate exothermic runaway or explosion.

Immediate Action:

  • Do NOT pour down the drain.

  • Do NOT mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1]

  • Do NOT mix with non-halogenated solvents (this cross-contaminates bulk waste, significantly increasing disposal costs).[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substance is the foundation of a self-validating safety protocol.

PropertyDataDisposal Implication
CAS Number Not generically listed; treat as analogTreat as High Hazard / Research Chemical .
Functional Groups Primary Amine, Aryl BromideCorrosive (pH > 12) ; Potential for alkylation.[1]
Physical State Liquid (typically) or Low-Melting SolidRequires leak-proof secondary containment.
RCRA Characteristics D002 (Corrosive)Must be neutralized or incinerated as hazardous waste.
Incompatibilities Acids, Acid Chlorides, OxidizersSegregation is critical.

The "Why" Behind the Protocol:

  • Why Halogenated? Standard organic waste is often used as fuel blending for cement kilns. Halogens poison these catalysts and create acid rain precursors. Therefore, this chemical must go to a dedicated incinerator with caustic scrubbers.[1]

  • Why Bioactive? As a structural analog of phenethylamines/amphetamines, this substance likely possesses biological activity.[1] It must be fully destroyed (incineration), not just diluted.[1]

Waste Segregation Protocol

The most common laboratory error is "commingling." Follow this segregation logic to ensure safety and regulatory compliance.

Stream A: Liquid Waste (Mother Liquors / Solutions)
  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans (amines can corrode aluminum).

  • Labeling: "HAZARDOUS WASTE - HALOGENATED ORGANIC - BASIC".

  • Composition Limit: Ensure the waste stream is <10% water if destined for organic solvent recovery/incineration.

Stream B: Solid Waste (Contaminated PPE / Spills)[1]
  • Container: Yellow hazardous waste bag or wide-mouth HDPE drum.

  • Labeling: "HAZARDOUS SOLID WASTE - TOXIC/CORROSIVE".

  • Note: Do not place free liquids in solid waste bins.

Operational Disposal Workflow

This diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated PPE StateCheck->Solid HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck Segregation CRITICAL: Do NOT dilute into Non-Halogenated Stream HalogenCheck->Segregation Yes (Stop) HaloBin Bin: HALOGENATED ORGANIC WASTE HalogenCheck->HaloBin No (Proceed) Segregation->HaloBin Segregate First Incineration Destruction Method: High-Temp Incineration (w/ Scrubber) HaloBin->Incineration SolidBin Bin: HAZARDOUS SOLID WASTE Solid->SolidBin SolidBin->Incineration

Caption: Operational decision tree for segregating brominated amine waste to ensure proper incineration protocols.

Step-by-Step Disposal Procedures

Scenario 1: Disposal of Pure Substance (Expired or Unused)
  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Work in a fume hood.

  • Container Selection: Select a pre-labeled "Halogenated Waste" carboy.

  • Transfer: Dissolve the solid/liquid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a compatible alcohol (Ethanol) to facilitate transfer.

    • Note: Ethanol is non-halogenated, but adding this amine makes the mixture halogenated waste.[1]

  • Rinsing: Triple rinse the original vial with the solvent and add rinsate to the waste carboy.

  • Defacing: Completely deface the original label and mark "EMPTY" before discarding the glass vial in the glass waste bin.

Scenario 2: Disposal of Reaction Mixtures
  • Quenching: If the amine was used with reactive reagents (e.g., acid chlorides, hydrides), ensure the reaction is fully quenched before disposal.[1]

  • pH Check: Check the pH of the aqueous layer (if extraction was performed).

    • High pH (Basic): Collect in "Basic/Alkaline Waste".

    • Organic Layer: Collect in "Halogenated Organic Waste".

  • Warning: Do not mix the amine-containing organic layer with "Acidic Organic Waste" (rare, but possible). This generates heat and salts that can clog waste drums.

Scenario 3: Spill Cleanup (Small Scale < 100mL)
  • Evacuate & Ventilate: Ensure fume hood is active.

  • Absorb: Use a universal absorbent (vermiculite or clay). Do not use paper towels alone (rapid evaporation).

  • Neutralize (Optional but Recommended): Lightly mist the spill with dilute acetic acid (5%) to reduce volatility of the amine, converting it to a non-volatile salt.

  • Collect: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Solids with Brominated Amine."

Regulatory Compliance (US EPA/RCRA Context)

While this compound is not explicitly "P" or "U" listed by CAS number, it is regulated by characteristic:

  • D002 (Corrosivity): If the waste is aqueous and pH > 12.5.[2]

  • D003 (Reactivity): If mixed with oxidizers or capable of generating toxic gases.

  • F-Codes (F001/F002): If the amine is dissolved in spent halogenated solvents (e.g., Methylene Chloride).

Compliance Statement for Logbooks:

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"Waste generated consists of halogenated aromatic amines. Segregated for high-temperature incineration to prevent formation of dioxins/furans and release of HBr. Classified as D002/Halogenated Organic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromoamphetamine (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying Chemical Incompatibilities. ACS Center for Lab Safety. [Link]

Sources

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